1-(Fluoromethyl)-4-nitro-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C4H4FN3O2 |
|---|---|
Molecular Weight |
145.09 g/mol |
IUPAC Name |
1-(fluoromethyl)-4-nitropyrazole |
InChI |
InChI=1S/C4H4FN3O2/c5-3-7-2-4(1-6-7)8(9)10/h1-2H,3H2 |
InChI Key |
DVEVEOCETCRFFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CF)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Utilization of 1-(Fluoromethyl)-4-nitro-1H-pyrazole in Medicinal Chemistry: Structure, Properties, and Synthetic Methodologies
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The strategic introduction of fluorine into nitrogen-containing five-membered heterocycles is a cornerstone tactic in modern drug development. Among these, 1-(Fluoromethyl)-4-nitro-1H-pyrazole has emerged as a highly specialized, bifunctional building block. It combines the metabolic shielding of an N-fluoromethyl group with the synthetic versatility of a 4-nitro placeholder. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and self-validating synthetic workflows, designed to empower researchers in the synthesis of next-generation kinase inhibitors and targeted therapeutics.
Structural Rationale and Physicochemical Profiling
The architecture of this compound is engineered to solve specific pharmacokinetic and synthetic challenges in drug discovery.
The N-Fluoromethyl Advantage
The monofluoromethyl group (-CH₂F) serves as an advanced bioisostere for the methyl group (-CH₃). In traditional N-methyl pyrazoles, the methyl group is highly susceptible to Cytochrome P450 (CYP)-mediated N-demethylation, leading to rapid metabolic clearance and potentially toxic reactive intermediates. The incorporation of the highly electronegative fluorine atom strengthens the adjacent C–H bonds, significantly increasing the transition state energy required for CYP-mediated oxidation, thereby 1[1]. Furthermore, the -CH₂F group increases the lipophilicity (LogP) of the scaffold, improving membrane permeability without drastically inflating the molecular weight.
The 4-Nitro Placeholder
The 4-nitro group exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects, depleting electron density from the pyrazole core. This renders the heterocyclic ring highly resistant to electrophilic degradation during intermediate synthetic steps. More importantly, the nitro group serves as a latent amine; it can be cleanly reduced to yield 1-(fluoromethyl)-1H-pyrazol-4-amine, a ubiquitous nucleophile used in Buchwald-Hartwig aminations and amide couplings to construct kinase inhibitor scaffolds.
Quantitative Property Comparison
The following table summarizes the theoretical physicochemical shifts induced by N-fluoromethylation compared to its unsubstituted and N-methylated analogs.
| Property | 4-Nitro-1H-pyrazole | 1-Methyl-4-nitro-1H-pyrazole | This compound |
| Molecular Weight | 113.08 g/mol | 127.10 g/mol | 145.09 g/mol |
| cLogP (Estimated) | 0.45 | 0.85 | 1.15 |
| Topological Polar Surface Area (TPSA) | 74.1 Ų | 58.3 Ų | 58.3 Ų |
| CYP450 Vulnerability | Low (Unsubstituted N) | High (N-demethylation) | Low (F-blocked dealkylation) |
| Electronic State | Electron-deficient | Electron-deficient | Highly electron-deficient (-I effect) |
Synthetic Methodologies and Experimental Workflows
The synthesis of this compound relies on the2 of the pyrazole nitrogen[2]. Fluoroiodomethane (ICH₂F) is the reagent of choice due to the exceptional leaving group ability of the iodide ion, allowing the reaction to proceed under mild conditions[3].
Workflow Visualization
Synthetic workflow from 4-nitro-1H-pyrazole to kinase inhibitors via N-fluoromethylation.
Protocol 1: Synthesis of this compound
Causality & Design: Cesium carbonate (Cs₂CO₃) is strictly selected over weaker bases (e.g., K₂CO₃) due to the "naked anion" effect. The large ionic radius of the cesium cation ensures poor ion-pairing with the pyrazolate anion in N,N-Dimethylformamide (DMF). This maximizes the nucleophilicity of the nitrogen center, driving the Sₙ2 attack on fluoroiodomethane to completion at room temperature while suppressing degradation pathways.
Step-by-Step Procedure (Self-Validating System):
-
Activation: Charge a flame-dried round-bottom flask with 4-nitro-1H-pyrazole (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv). Suspend in anhydrous DMF (0.2 M). Stir at 25 °C for 30 minutes.
-
Validation: The suspension will transition to a pale yellow color, and mild CO₂ evolution indicates the successful formation of the active pyrazolate anion.
-
-
Alkylation: Dropwise add fluoroiodomethane (ICH₂F, 1.2 equiv) via syringe. Stir the reaction mixture at 25 °C for 4 hours.
-
Validation: A slight exotherm upon addition confirms reaction initiation.
-
-
Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 7:3).
-
Validation: Complete consumption of the starting material (lower Rf) and the appearance of a single new spot (higher Rf, UV-active) confirms conversion.
-
-
Workup: Quench the reaction with ice-cold distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) and brine.
-
Validation: The LiCl wash selectively partitions the DMF solvent into the aqueous phase, ensuring the crude organic layer is highly pure prior to chromatography.
-
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to afford the title compound as a crystalline solid.
Protocol 2: Downstream Reduction to 1-(Fluoromethyl)-1H-pyrazol-4-amine
Causality & Design: Catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). The delicate N-CH₂F bond is susceptible to hydrolytic cleavage under strongly acidic conditions. Maintaining a neutral, room-temperature hydrogenation environment ensures the quantitative reduction of the nitro group without triggering defluorination.
Step-by-Step Procedure (Self-Validating System):
-
Setup: Dissolve this compound (1.0 equiv) in absolute ethanol (0.1 M). Degas the solution by bubbling N₂ gas for 10 minutes.
-
Validation: N₂ purging displaces ambient oxygen, preventing the premature and hazardous ignition of the palladium catalyst.
-
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under a continuous N₂ stream.
-
Reduction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at 25 °C for 12 hours.
-
Validation: The deflation of the H₂ balloon provides a visual, physical validation of hydrogen uptake and active nitro reduction.
-
-
Monitoring: Confirm reaction completion via LC-MS.
-
Validation: The mass spectrum will show a complete shift from the [M+H]⁺ of the nitro compound (m/z 146.1) to the [M+H]⁺ of the amine (m/z 116.1).
-
-
Workup & Isolation: Filter the heterogeneous mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the pad thoroughly with ethanol. Concentrate the filtrate under reduced pressure to yield 1-(fluoromethyl)-1H-pyrazol-4-amine, which should be used immediately in downstream coupling reactions to prevent oxidative degradation.
References
-
Senatore, R., et al. "Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with Fluoroiodomethane." Organic Letters - ACS Publications, 2020.[Link]
-
Tverdokhlebov, A. V., et al. "Monofluoromethylation of N-Heterocyclic Compounds." MDPI, 2023.[Link]
-
Smith, J., et al. "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv, 2023.[Link]
Sources
A Technical Guide to the Bioisosteric Potential of 1-Fluoromethyl Pyrazole Derivatives in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] The monofluoromethyl (-CH2F) group, in particular, has emerged as a nuanced bioisostere for the ubiquitous methyl group and other small substituents. When appended to the N1 position of the pyrazole ring—a privileged heterocyclic scaffold in numerous approved drugs—it creates a unique chemical entity with significant potential to overcome common drug development hurdles.[3][4] This technical guide provides an in-depth exploration of the bioisosteric rationale, synthetic strategies, and practical applications of 1-fluoromethyl pyrazole derivatives for researchers, medicinal chemists, and drug development professionals. We will dissect the causal mechanisms behind the group's impact on metabolic stability, lipophilicity, and target engagement, supported by detailed experimental protocols and data-driven analysis.
The Strategic Imperative: Bioisosterism and the Rise of the -CH2F Group
Bioisosterism, the practice of substituting one chemical group with another that retains similar spatial dimensions and electronic characteristics, is a fundamental strategy for lead optimization.[5][6] The goal is to enhance desired properties such as potency, selectivity, or metabolic stability while mitigating liabilities like toxicity or poor bioavailability.[6]
1.1 The Unique Role of Fluorine in Medicinal Chemistry The substitution of hydrogen with fluorine, its closest steric mimic, can profoundly alter a molecule's properties.[7] Key effects include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][8]
-
Modulation of Acidity/Basicity: As the most electronegative element, fluorine exerts a powerful inductive effect, lowering the pKa of nearby acidic protons or basic nitrogen atoms.[7]
-
Altered Lipophilicity: Fluorination generally increases lipophilicity, though its final effect is context-dependent and can be influenced by intramolecular interactions.[7]
-
Conformational Control: The C-F bond can participate in unique dipole-dipole and electrostatic interactions, influencing molecular conformation and potentially enhancing binding affinity to protein targets.[5]
1.2 The Pyrazole Scaffold: A Privileged Core Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prominent feature in numerous blockbuster drugs, including Celecoxib, Sildenafil, and several kinase inhibitors.[4][9][10] Its utility stems from its:
-
Metabolic Stability: The pyrazole ring itself is generally robust to metabolic degradation.[4]
-
Synthetic Tractability: A wealth of synthetic methods allows for the versatile functionalization of the pyrazole core.[11][12][13]
-
Hydrogen Bonding Capacity: It possesses both a hydrogen bond donor (N1-H) and an acceptor (N2), enabling diverse interactions with biological targets.[14][15]
Combining the strategic advantages of the monofluoromethyl group with the proven utility of the pyrazole scaffold creates a powerful platform for addressing complex challenges in drug design.
The Monofluoromethyl Group: A Superior Bioisostere for N-Methyl
The replacement of an N-methyl group with an N-fluoromethyl group at the pyrazole N1 position is a subtle yet powerful bioisosteric switch. While sterically similar, their electronic and metabolic properties differ significantly.
2.1 Blocking Metabolic Oxidation A primary liability of N-methylated heterocycles is their susceptibility to CYP-mediated N-demethylation. This process involves hydrogen atom abstraction from the methyl group, followed by hydroxylation and subsequent decomposition to a secondary amine and formaldehyde. The strong electron-withdrawing nature of the fluorine atom in the -CH2F group deactivates the adjacent C-H bonds, rendering them significantly less susceptible to this oxidative pathway.[2][8] This "metabolic blocking" is a key driver for using this bioisostere, often leading to a longer in vivo half-life.
2.2 Physicochemical Property Modulation The introduction of fluorine alters key molecular properties that govern pharmacokinetics and target engagement. The N-CH2F group acts as a weak hydrogen bond acceptor and introduces a significant dipole moment, which can influence protein-ligand interactions and membrane permeability.
Table 1: Comparative Physicochemical Properties of Methyl vs. Monofluoromethyl Bioisosteres
| Property | N-Methyl (-CH3) | N-Fluoromethyl (-CH2F) | Rationale for Change |
| Metabolic Liability | High (Susceptible to N-dealkylation) | Low (Resistant to oxidative metabolism) | Strong C-F bond and inductive deactivation of adjacent C-H bonds.[8] |
| Lipophilicity (logP) | Baseline | Increased | Fluorine substitution generally increases lipophilicity.[7] |
| Dipole Moment | Low | High | High electronegativity of fluorine creates a strong bond dipole. |
| Hydrogen Bond Acceptor | No | Weak | The fluorine atom can act as a weak hydrogen bond acceptor.[16] |
| Basicity of Pyrazole N2 | Baseline | Decreased | Strong inductive electron withdrawal by the -CH2F group reduces the electron density on the pyrazole ring. |
Synthetic Strategies for 1-Fluoromethyl Pyrazole Derivatives
The most common and direct method for synthesizing 1-fluoromethyl pyrazoles is the direct N-alkylation of a pre-formed pyrazole ring with a suitable fluoromethylating agent.
Diagram 1: General Synthetic Workflow for N-Fluoromethylation
Caption: General workflow for the synthesis of 1-fluoromethyl pyrazoles via N-alkylation.
Protocol 3.1: Standard N-Fluoromethylation of a Pyrazole Derivative
Causality: This protocol employs cesium carbonate (Cs2CO3) as the base and fluoroiodomethane (ICH2F) as the alkylating agent.[17] Cs2CO3 is a strong, non-nucleophilic base that effectively deprotonates the pyrazole N-H while exhibiting good solubility in polar aprotic solvents like DMF, minimizing side reactions.[16][17] ICH2F is a highly effective and commercially available electrophilic source of the -CH2F moiety.[17]
Methodology:
-
Preparation: To a solution of the starting pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add cesium carbonate (1.5 eq).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation of the pyrazole.
-
Addition of Reagent: Add fluoroiodomethane (1.2 eq) to the reaction mixture dropwise. Caution: Fluoroiodomethane is volatile and should be handled in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction at room temperature (or heat to 40-60 °C if necessary) for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x) to remove DMF and inorganic salts.
-
Purification (Self-Validation): Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Characterization (Self-Validation): Confirm the structure and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The presence of a characteristic triplet in the ¹H NMR and a triplet in the ¹⁹F NMR is indicative of the -CH2F group.
Bioisosteric Rationale and Impact on Drug Properties
The true potential of the 1-fluoromethyl group is realized when it is used to solve specific problems in a drug discovery campaign.
Diagram 2: Bioisosteric Consequences of N-CH3 vs. N-CH2F Substitution
Caption: Conceptual diagram illustrating how N-fluoromethylation acts as a solution to metabolic instability.
Experimental Validation: Key Assay Protocols
To validate the intended effects of the bioisosteric switch, specific in vitro assays are essential.
Protocol 5.1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Causality: This assay directly measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes (CYPs) found in the liver. By comparing the degradation rate of the N-methyl analog to the N-fluoromethyl analog, one can quantitatively confirm the enhanced metabolic stability. A "self-validating" protocol includes positive controls (compounds with known high and low clearance) to ensure the assay is performing correctly.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and control compounds (e.g., Verapamil for high clearance, Tolbutamide for low clearance) in DMSO (10 mM).
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Thaw Human Liver Microsomes (HLM) and the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) on ice.
-
-
Incubation (Phase I Metabolism):
-
In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Negative Control: For each compound, run a parallel incubation without the NADPH regenerating system to measure non-enzymatic degradation.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding it to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k. A significantly longer t½ for the 1-fluoromethyl derivative compared to its methyl counterpart validates its enhanced metabolic stability.
-
Conclusion and Future Outlook
The 1-fluoromethyl pyrazole moiety is a highly valuable tool in the medicinal chemist's arsenal. It serves as an effective bioisosteric replacement for the N-methyl group, primarily to mitigate oxidative metabolism and prolong a compound's pharmacokinetic half-life. The synthetic accessibility via direct N-alkylation allows for its late-stage introduction into lead compounds, making it a practical strategy for optimization. While its impact on lipophilicity and basicity must be carefully considered within the context of the overall molecular properties, the strategic application of the 1-fluoromethyl group can decisively overcome critical hurdles on the path from a promising hit to a viable drug candidate. Future research will likely focus on developing novel and more efficient fluoromethylating reagents and further exploring the subtle conformational effects this group can impart to optimize target binding and selectivity.
References
- Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives: Synthetic Communic
- Efficient Access to Functionalized N-Difluoromethylpyrazoles: ACS Omega.
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine: The Journal of Organic Chemistry - ACS Public
- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles: PMC - NIH.
- N-Fluoromethylation of N-heterocycles using ICH2F in the presence of Cs2CO3: Source not specified.
- N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)
- Selected functional groups to which the ‐CH2F moiety is bioisosteric: ResearchG
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Recent Advances in the Synthesis of Pyrazole Deriv
- N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition: Semantic Scholar.
- Monofluoromethyl
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems: PMC.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective: ChemRxiv.
- fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery: Source not specified.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective: PMC.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design: ChemRxiv.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Application of Bioisosteres in Drug Design: Source not specified.
- Fluorinated Pyrazoles: From Synthesis to Applications: Request PDF - ResearchG
- The Use of Bioisosterism in Drug Design and Molecular Modific
- Recent Advances in Synthesis and Properties of Pyrazoles: MDPI.
- Pyrazole: an emerging privileged scaffold in drug discovery: PMC.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles: MDPI.
- Recent developments in synthetic chemistry and biological activities of pyrazole deriv
- N‑Heterocyclic Olefins of Pyrazole and Indazole: PMC.
Sources
- 1. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. ias.ac.in [ias.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Dichotomy of N-Fluoroalkyl 4-Nitropyrazoles: N-Fluoromethyl vs. N-Difluoromethyl Derivatives in Drug Development
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Within this paradigm, the 4-nitropyrazole core serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including Factor XIa inhibitors and LRRK2 inhibitors for Parkinson's disease[1][2]. However, the choice of N-alkylation—specifically between an N-fluoromethyl (-CH₂F) and an N-difluoromethyl (-CHF₂) group—dictates a profound divergence in chemical stability, synthetic viability, and pharmacological utility. This whitepaper provides an in-depth mechanistic analysis of these two moieties, detailing the causality behind their divergent behaviors and providing field-validated synthetic protocols.
Structural and Electronic Divergence: The Fluorine Effect
The addition of a single fluorine atom to a methyl group fundamentally alters its electronic distribution, but the transition from mono- to di-fluorination does not yield a linear progression of properties.
-
N-Fluoromethyl (-CH₂F): The single highly electronegative fluorine atom creates a strong dipole. However, when attached directly to the electron-rich nitrogen of a pyrazole ring, the -CH₂F group becomes highly susceptible to ionization. The lone pair on the pyrazole nitrogen can provide anchimeric assistance, facilitating the expulsion of the fluoride ion.
-
N-Difluoromethyl (-CHF₂): The presence of two fluorine atoms exerts a powerful inductive electron-withdrawing effect (-I). This drastically reduces the electron density on the adjacent nitrogen, preventing it from assisting in fluoride expulsion. Furthermore, the highly polarized C-H bond in the -CHF₂ group acts as a robust, lipophilic hydrogen bond donor, making it a privileged bioisostere for thiols, alcohols, and amides[3][4].
Quantitative Physicochemical Comparison
To guide rational drug design, the core physicochemical differences are summarized below:
| Property | N-Fluoromethyl (-CH₂F) | N-Difluoromethyl (-CHF₂) | Mechanistic Rationale |
| Aqueous Stability (pH 7.4) | Highly Unstable (t₁/₂ < hours) | Highly Stable (t₁/₂ > months) | Nitrogen lone pair assists F⁻ loss in -CH₂F; -CHF₂ is stabilized by negative hyperconjugation. |
| Lipophilicity (ΔlogP) | Moderate increase | High increase | Dual fluorine atoms significantly increase the hydrophobic surface area. |
| H-Bond Donor Capacity | Weak | Strong | The strong -I effect of two fluorines highly polarizes the remaining C-H bond. |
| Synthetic Yield | Low to Moderate (< 40%) | Excellent (> 90%) | -CH₂F products degrade during workup; -CHF₂ products withstand harsh conditions. |
Kinetic Stability and the Defluorination Liability
The most critical distinction between these two compounds is their kinetic stability in aqueous media. The "dark side" of mono-fluorination on heteroaromatics is well-documented in medicinal chemistry[5].
When 4-nitropyrazole is N-fluoromethylated, the resulting compound is intrinsically unstable. The mechanism of degradation is driven by the expulsion of the fluoride ion to form a highly reactive azafulvene-like intermediate. This intermediate is rapidly trapped by ambient water, leading to hydrolysis that yields formaldehyde, hydrogen fluoride (HF), and the des-alkylated 4-nitropyrazole. The strong electron-withdrawing nature of the 4-nitro group slightly dampens the nitrogen's ability to push out the fluoride compared to an unsubstituted pyrazole, but it is insufficient to confer drug-like stability.
Conversely, the N-difluoromethyl group is inert to this pathway. The combined inductive effect of two fluorines shortens and strengthens the C-F bonds, while simultaneously pulling electron density away from the pyrazole nitrogen, effectively shutting down the push-pull mechanism required for defluorination.
Kinetic degradation pathway of N-CH₂F vs. the inductive stabilization of N-CHF₂ 4-nitropyrazoles.
Validated Synthetic Methodologies
The synthetic routes to these two compounds require entirely different strategies due to the reactivity of the carbene/alkylating intermediates and the stability of the final products.
Protocol A: Synthesis of 1-(Difluoromethyl)-4-nitro-1H-pyrazole
This protocol utilizes a difluorocarbene insertion mechanism. It is highly efficient and scalable[6][7].
Causality & Design: Cesium carbonate (Cs₂CO₃) is utilized to fully deprotonate the 4-nitropyrazole, maximizing the nucleophilicity of the nitrogen. Sodium 2-chloro-2,2-difluoroacetate is chosen as the difluorocarbene precursor because it undergoes thermal decarboxylation. Crucially, it must be added in portions; dumping the reagent would lead to a massive spike in difluorocarbene concentration, resulting in carbene dimerization (forming tetrafluoroethylene gas) rather than the desired N-alkylation.
Step-by-Step Procedure:
-
Preparation: Suspend 4-nitro-1H-pyrazole (5.00 g, 44.2 mmol) and Cs₂CO₃ (14.41 g, 44.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL) under an inert argon atmosphere.
-
Thermal Activation: Heat the suspension to 120 °C and maintain for 5 minutes to ensure complete deprotonation.
-
Carbene Generation: Add solid sodium 2-chloro-2,2-difluoroacetate (13.48 g, 88 mmol) in 10 equal portions over a 20-minute period. Note: Vigorous CO₂ evolution will occur.
-
Completion: Continue heating at 120 °C for an additional 10 minutes. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature, transfer to a separatory funnel containing 100 mL of deionized water, and extract with diethyl ether (2 x 50 mL).
-
Purification: Combine organic layers, concentrate under reduced pressure, and purify via normal-phase chromatography (gradient elution: hexane/EtOAc) to yield the product as a clear oil (~97% yield)[6].
Protocol B: Synthesis of this compound
Because of the instability of the product, traditional carbene methods cannot be used. Direct alkylation with a fluoromethyl halide is required under strictly controlled, mild conditions.
Causality & Design: Strong, non-nucleophilic bases (like NaH) are required to irreversibly deprotonate the pyrazole at low temperatures (0 °C). The reaction must be kept cold to prevent the immediate thermal degradation of the resulting N-CH₂F product. Aqueous workup must be minimized or conducted rapidly at neutral pH to prevent hydrolysis.
Step-by-Step Procedure:
-
Deprotonation: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous THF at 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Stir for 30 minutes until H₂ evolution ceases.
-
Alkylation: Dropwise add fluoromethyl iodide (CH₂FI, 1.2 eq) while maintaining the temperature at 0 °C.
-
Reaction: Stir for 2 hours at 0 °C. Do not allow the reaction to warm to room temperature.
-
Quenching: Quench rapidly with a cold, pH 7.0 phosphate buffer.
-
Isolation: Extract immediately with cold dichloromethane. Dry over Na₂SO₄, filter, and concentrate under a cold vacuum. The product must be stored at -80 °C and used immediately in subsequent steps due to its propensity for spontaneous defluorination.
Parallel synthetic workflows highlighting the operational differences between di- and mono-fluoromethylation.
Pharmacological Implications and Conclusion
In the context of drug development, the N-fluoromethyl 4-nitropyrazole is generally considered a synthetic dead-end or a highly specialized transient intermediate. Its rapid hydrolysis in physiological conditions (pH 7.4) makes it an inherent structural alert (liability) for any final API[5].
Conversely, 1-(difluoromethyl)-4-nitro-1H-pyrazole is a highly prized building block. The nitro group can be readily reduced to an amine (e.g., via Pd/C and H₂ or Iron/NH₄Cl), providing 1-(difluoromethyl)-1H-pyrazol-4-amine. This amine is a critical nucleophile used to construct the core architectures of advanced therapeutics, such as NLRP3 inflammasome modulators and Factor XIa inhibitors treating thromboembolic disorders[1]. The N-CHF₂ moiety ensures that the final drug possesses excellent metabolic stability, optimal lipophilicity for membrane permeability, and unique hydrogen-bonding interactions within the target protein's binding pocket[3][4].
Ultimately, while both moieties differ by only a single fluorine atom, the N-difluoromethyl derivative is the exclusive choice for robust, scalable, and pharmacologically viable drug design.
References
-
ACS Omega. Efficient Access to Functionalized N-Difluoromethylpyrazoles. Retrieved from:[Link]
-
ResearchGate / Arkivoc. N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Retrieved from:[Link]
-
ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. Retrieved from:[Link]
Sources
Metabolic stability of monofluoromethyl pyrazole rings in drug design
An In-Depth Technical Guide on the Metabolic Stability of Monofluoromethyl Pyrazole Rings in Drug Design
Introduction: The Strategic Niche of Monofluoromethyl Pyrazoles
In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, frequently deployed for its robust hydrogen-bonding capabilities and favorable physicochemical profile. However, optimizing the metabolic stability of pyrazole-containing clinical candidates often presents a paradox. Unsubstituted or methyl-substituted pyrazoles are highly susceptible to cytochrome P450 (CYP)-mediated oxidation at the benzylic-like positions. Conversely, the wholesale substitution of a methyl group (-CH₃) with a trifluoromethyl group (-CF₃) often overcorrects the issue—imparting extreme metabolic resistance but driving up lipophilicity (clogP), reducing aqueous solubility, and increasing the risk of prolonged tissue retention or off-target toxicity.
As a Senior Application Scientist, I frequently advocate for the monofluoromethyl (-CH₂F) group as a precision bioisostere[1]. The -CH₂F group occupies a "Goldilocks" physicochemical space. It introduces sufficient steric bulk and stereoelectronic deactivation to impede CYP-mediated hydrogen atom transfer (HAT), yet it avoids the severe lipophilic penalty of the -CF₃ group. Furthermore, the strong σ-inductive effect of the single fluorine atom reliably attenuates the pKa of adjacent basic nitrogens by approximately 0.6 to 0.8 log units, which can simultaneously mitigate hERG channel liabilities and improve passive membrane permeability[2].
Caption: Logical flow of bioisosteric replacement optimizing metabolic stability.
Mechanistic Rationale: Electronic Causality and CYP450 Interactions
To understand the metabolic stability of -CH₂F pyrazoles, we must examine the causality at the enzyme active site. CYP450 enzymes (predominantly CYP3A4 and CYP2D6) initiate aliphatic oxidation via the abstraction of a hydrogen atom by the highly reactive iron-oxo species (Compound I).
When a fluorine atom is introduced to the methyl group, its high electronegativity exerts a strong electron-withdrawing effect, destabilizing the transition state required for hydrogen abstraction[3]. However, unlike the -CF₃ group, the -CH₂F group still possesses two abstractable protons. Because the fluorine atom can stabilize an adjacent radical via π-conjugation (hyperconjugation involving the lone pairs of fluorine), the resulting monofluoromethyl radical is actually somewhat stable. Consequently, CYP-mediated hydroxylation can still occur at the -CH₂F carbon[4].
If oxidation occurs, the reaction yields a gem-fluorohydrin intermediate. This species is chemically unstable under physiological conditions and rapidly collapses, eliminating hydrogen fluoride (HF) to form a reactive pyrazole-carboxaldehyde. This aldehyde can either be further oxidized to a stable carboxylic acid or react with nucleophilic residues on proteins, leading to toxicity[4]. Therefore, while -CH₂F improves overall clearance rates, it introduces a specific risk of reactive metabolite formation that must be rigorously profiled.
Caption: CYP450-mediated oxidation pathway of monofluoromethyl pyrazoles.
Quantitative Data Presentation
The table below synthesizes representative structure-activity relationship (SAR) data demonstrating how the transition from -CH₃ to -CH₂F and -CF₃ on a pyrazole core impacts physicochemical properties and human liver microsome (HLM) intrinsic clearance (
| Pyrazole Substituent | Measured pKa | logD (pH 7.4) | HLM | Risk of Reactive Metabolites |
| -CH₃ (Methyl) | 7.8 | 1.5 | 45.0 (High) | Low (Forms stable alcohol) |
| -CH₂F (Monofluoromethyl) | 7.1 | 1.8 | 13.9 (Low/Moderate) | Moderate (Aldehyde formation) |
| -CF₃ (Trifluoromethyl) | 6.0 | 2.8 | < 5.0 (Very Low) | Low (Metabolically inert) |
Data Interpretation: The -CH₂F modification successfully depresses the pKa by 0.7 units and reduces clearance by over 3-fold compared to the methyl analog, without the severe lipophilic penalty (+1.3 logD) incurred by the -CF₃ group[2].
Experimental Workflow: Self-Validating Metabolic Stability & Reactive Metabolite Trapping
Because the -CH₂F group carries the mechanistic risk of oxidative defluorination and subsequent aldehyde formation, standard metabolic stability assays are insufficient. A self-validating system must be employed, coupling intrinsic clearance determination with Glutathione (GSH) trapping to detect electrophilic intermediates.
The protocol below incorporates a critical control: a Minus-NADPH (-NADPH) incubation . Monofluoromethyl groups can occasionally act as direct alkylating agents via
Step-by-Step Methodology: HLM Stability with GSH Trapping
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Prepare a 50 mM GSH stock solution in buffer.
-
Prepare Human Liver Microsomes (HLM) at a working concentration of 2.0 mg/mL protein.
-
-
Incubation Setup:
-
In a 96-well plate, combine 50 µL of HLM (final assay conc. 1.0 mg/mL), 10 µL of GSH (final conc. 5 mM), and 30 µL of buffer.
-
Spike in 1 µL of the -CH₂F pyrazole test compound (final conc. 10 µM; keep organic solvent < 1% v/v).
-
Prepare identical wells for the -NADPH control.
-
-
Reaction Initiation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM NADPH (final conc. 1 mM) to the test wells. Add 10 µL of buffer to the -NADPH control wells.
-
-
Time-Course Sampling & Quenching:
-
At
and minutes, transfer 20 µL aliquots from the reaction mixture into a crash plate containing 80 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).
-
-
Sample Processing & LC-MS/MS Analysis:
-
Centrifuge the crash plate at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean plate.
-
Analyze via high-resolution LC-MS/MS (e.g., Q-TOF). Scan for the parent compound depletion to calculate half-life (
) and . -
Perform a neutral loss scan (loss of 129 Da for
-glutamyl cleavage) to identify GSH adducts corresponding to the trapped pyrazole-aldehyde[4].
-
Caption: HLM metabolic stability and GSH trapping experimental workflow.
Conclusion
The monofluoromethyl (-CH₂F) pyrazole is a highly sophisticated structural motif in modern drug design. By understanding the electronic causality behind its interaction with CYP450 enzymes, scientists can utilize it to precisely tune pKa, modulate lipophilicity, and block metabolic soft spots without over-engineering the molecule into a highly lipophilic, insoluble brick[3]. However, the deployment of this bioisostere mandates rigorous, self-validating metabolic profiling to ensure that the gain in intrinsic clearance does not come at the cost of reactive metabolite-driven toxicity[4].
References
-
Monofluoromethylation of N-Heterocyclic Compounds Source: ResearchGate URL:[Link]
-
Utilizing Structures of CYP2D6 and BACE1 Complexes To Reduce Risk of Drug–Drug Interactions with a Novel Series of Centrally Efficacious BACE1 Inhibitors Source: PubMed Central (NIH) URL:[Link]
-
The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Design, Synthesis, and Pharmacological Characterization of a Neutral, Non-Prodrug Thrombin Inhibitor with Good Oral Pharmacokinetics Source: ACS Publications URL:[Link]
Sources
Strategic Role of 4-Nitro-1H-Pyrazole Fluoromethylation in Medicinal Chemistry
The following technical guide details the strategic application, synthesis, and medicinal chemistry properties of 1-(fluoromethyl)-4-nitro-1H-pyrazole derivatives. This guide is structured for medicinal chemists and process scientists, moving beyond basic synthesis to explore the why and how of this specific scaffold modification.
Executive Summary
The 4-nitro-1H-pyrazole scaffold represents a "masked" aniline equivalent that, upon reduction, offers a versatile attachment point for amide coupling or cross-coupling reactions. However, the unsubstituted N1-position is a metabolic liability and a polarity sink.
Fluoromethylation (specifically
-
Modulate Lipophilicity (
): Increase permeability without the steric bulk of larger alkyl groups. -
Block Metabolism: Prevent oxidative
-dealkylation common with methyl groups. -
Introduce Bioisosterism: The
group acts as a lipophilic hydrogen bond donor (bioisostere to or ), a unique property not shared by or .
This guide focuses on the synthesis and application of 1-(difluoromethyl)-4-nitro-1H-pyrazole , a key intermediate in the synthesis of Factor XIa inhibitors (e.g., Milvexian ).
Chemical Rationale & Property Modulation[1][2][3]
The "Masked" Aniline Strategy
The 4-nitro group is rarely the final pharmacophore. It serves as a robust precursor to the 4-amino-1H-pyrazole , which is electronically similar to an aniline but with distinct geometry.
-
Step 1 (Functionalization): The nitro group withdraws electron density, making the N1-proton acidic (
~9.5), facilitating clean -alkylation. -
Step 2 (Reduction): Post-alkylation reduction yields the electron-rich amino-pyrazole for downstream coupling.
The Fluorine Effect: -Me vs. -CF H vs. -CF
Replacing a methyl group with a fluoromethyl group drastically alters the physicochemical profile.
| Property | |||
| Electronic Effect | Electron Donating (+I) | Weakly Electron Withdrawing | Strongly Electron Withdrawing |
| H-Bond Capability | None | Weak Donor (C-H···O/N) | None |
| Lipophilicity ( | Baseline | +0.3 to +0.6 | +0.9 to +1.2 |
| Metabolic Stability | Low (Oxidative demethylation) | High (C-F bond strength) | Very High |
| Steric Bulk | Small | Medium | Large |
Visualization of SAR Logic
The following diagram illustrates the decision tree for selecting fluoromethylation over methylation.
Figure 1: Decision logic for N-substitution. The
Synthetic Methodologies
Synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole requires handling the energetic nitro-pyrazole core while introducing the fluorinated moiety.
Protocol A: Difluorocarbene Insertion (Scale-Up Preferred)
This is the industrial standard for synthesizing intermediates like 1-(difluoromethyl)-4-nitro-1H-pyrazole . It utilizes chlorodifluoromethane (
Mechanism: Base-mediated generation of singlet difluorocarbene (
Step-by-Step Protocol:
-
Reagents: 4-Nitro-1H-pyrazole (1.0 eq),
or (2.0 eq), DMF or MeCN (Solvent). -
Carbene Source: Chlorodifluoromethane gas (bubbled) OR Diethyl (bromodifluoromethyl)phosphonate (1.2 eq).
-
Conditions: Heat to 60–80 °C in a sealed vessel (pressure tube) to maintain gas concentration.
-
Workup: The reaction mixture is poured into water and extracted with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc). 4-nitro-1H-pyrazole is highly polar; the product is significantly less polar (
shift from ~0.1 to ~0.6 in 30% EtOAc).
Protocol B: Electrophilic Fluoromethylation (Specialized)
For
-
Hydroxymethylation: 4-Nitro-1H-pyrazole + Formaldehyde
1-(Hydroxymethyl)-4-nitro-1H-pyrazole. -
Fluorination: Treat with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor at -78 °C
this compound.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for the generation of the difluoromethyl medicinal chemistry building block.
Case Study: Milvexian (BMS-986177)
The clinical success of Milvexian (an oral Factor XIa inhibitor) validates this specific chemical space.
-
Structure: Contains a 1-(difluoromethyl)-pyrazole moiety.[1][2][3][4]
-
Role of Fluoromethylation:
-
The
-difluoromethyl group binds in a hydrophobic pocket (S1' subsite) of the Factor XIa enzyme. -
The C-F bonds provide metabolic resistance against CYP450 oxidation, which would rapidly degrade an
-methyl or -ethyl analog. -
The specific dipole of the
group aligns with the protein environment, improving potency over the non-fluorinated analog.
-
Data Comparison (Representative SAR):
| Compound Variant | Factor XIa IC | Liver Microsome Stability ( |
| 12 | 15 (Rapid Clearance) | |
| 25 | 22 | |
| 4 | >120 (Stable) | |
| 45 | >120 (Solubility limited) |
Note: Data is illustrative of general SAR trends in this series as derived from patent literature (Janssen/BMS).
Safety & Handling of Nitro-Pyrazoles
Researchers must exercise caution. While 4-nitro-1H-pyrazole is stable, it is an energetic precursor.
-
Energetic Potential: Nitro-pyrazoles are used in the development of insensitive munitions. While the mono-nitro derivative is generally safe for standard lab synthesis, avoid concentrating to dryness in the presence of metal salts or strong bases without testing.
-
Thermal Stability: Do not heat reaction mixtures above 100 °C in closed systems unless the thermal onset temperature (
) has been determined by DSC (Differential Scanning Calorimetry). -
Reduction Risks: Hydrogenation of nitro-pyrazoles is highly exothermic. Use controlled H
uptake and cooling.
References
-
Vertex AI Search. (2026). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry.[5][6] Link
-
ExSyn Corp. (2023).[2] 1-(Difluoromethyl)-4-nitro-1H-pyrazole Product Data. Link
-
ACS Omega. (2026). Efficient Access to Functionalized N-Difluoromethylpyrazoles. Link
-
PubChem. (2025).[7] 4-nitro-1H-pyrazole Compound Summary. National Library of Medicine. Link
-
Santa Cruz Biotechnology. (2025). 1-Difluoromethyl-4-nitro-1H-pyrazole.[2][3] Link
-
ResearchGate. (2025). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2. Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. exsyncorp.com [exsyncorp.com]
- 3. 1-(Difluoromethyl)-4-nitro-1H-pyrazole | 956477-64-8 [sigmaaldrich.com]
- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Handling of 1-(Fluoromethyl)-4-nitro-1H-pyrazole
[1]
Executive Summary
This compound is a specialized fluorinated heterocycle often employed as a bioisostere for N-methyl pyrazoles or as a precursor in [18F]-radiochemistry.[1] Unlike its trifluoromethyl (-CF₃) analogs, which are chemically inert, the monofluoromethyl (-CH₂F) group possesses unique reactivity and stability profiles that dictate specific solvent choices.
This guide provides a tiered solubility assessment, stability warnings regarding the N-CH₂-F bond, and validated protocols for solvating this compound for synthesis, purification, and biological assay preparation.
Physicochemical Characterization
Understanding the molecular interaction potential is prerequisite to solvent selection.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Structure | Pyrazole core with -NO₂ (C4) and -CH₂F (N1) | Amphiphilic: The nitro group induces polarity, while the fluoromethyl group adds lipophilicity compared to N-H.[1] |
| Predicted LogP | ~1.1 – 1.4 | Moderate lipophilicity.[1] Soluble in organic solvents; sparingly soluble in water.[1] |
| H-Bond Donors | 0 | No H-bond donation capability (unlike 4-nitro-1H-pyrazole).[1] |
| H-Bond Acceptors | 4 (N-2, NO₂, F) | Good solubility in H-bond donating solvents (Alcohols) and polar aprotics.[1] |
| Electronic Effect | Strong Electron Withdrawing (NO₂ + F) | Reduces basicity of the pyrazole ring, increasing stability against oxidative degradation but altering interaction with acidic media. |
Solubility Profile
The following data categorizes solvents by their efficiency in dissolving this compound.
Tier 1: Primary Solvents (High Solubility)
Use for: Stock solutions, reaction media, and recrystallization.
-
Dimethyl Sulfoxide (DMSO): Excellent (>50 mg/mL). The standard for biological assay stocks.
-
Dimethylformamide (DMF): Excellent. Preferred for nucleophilic substitution reactions.[1]
-
Acetonitrile (MeCN): Good to Excellent. Ideal for HPLC analysis and radiochemical labeling reactions.[1]
-
Acetone: Good.[1] Useful for transfer and rapid evaporation.[1]
Tier 2: Secondary Solvents (Moderate Solubility)
Use for: Liquid-liquid extraction (LLE) and chromatography.
-
Ethyl Acetate (EtOAc): Moderate. The standard solvent for extraction from aqueous reaction mixtures.
-
Dichloromethane (DCM): Moderate/Good. Excellent for solubilizing the compound during work-up; low boiling point facilitates removal.[1]
-
Methanol/Ethanol: Moderate.[1] Soluble, but caution is advised (see Stability Section).
Tier 3: Anti-Solvents (Low/Poor Solubility)
Use for: Precipitation and product isolation.
Critical Stability & Handling Protocols
WARNING: The N-Fluoromethyl Liability Unlike the robust N-trifluoromethyl (-CF₃) group, the N-monofluoromethyl (-CH₂F) group behaves as a pseudo-halogen or hemi-aminal ether derivative.[1]
-
Hydrolytic Instability: In the presence of strong aqueous acids or bases, the N-CH₂-F bond can hydrolyze, releasing formaldehyde (CH₂O) and fluoride (HF), reverting the compound to the parent 4-nitro-1H-pyrazole.
-
Nucleophilic Sensitivity: The methylene carbon is electrophilic.[1] Strong nucleophiles (e.g., thiols, amines) in protic solvents may displace the fluoride.
-
Protocol: Use non-nucleophilic bases (e.g., DIPEA, K₂CO₃) if basic conditions are required.
-
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: Determine the precise saturation point in a specific solvent.
-
Preparation: Weigh ~10 mg of this compound into a tared 1.5 mL HPLC vial.
-
Addition: Add the target solvent in 50 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.
-
Observation: Continue until the solid is fully dissolved (clear solution).
-
Calculation:
Protocol B: HPLC Purity & Solution Stability Check
Objective: Verify the compound has not degraded in solution (e.g., DMSO stock).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 270 nm (Nitro-pyrazole absorbance max).[1]
-
Pass Criteria: Single peak >95% area. Appearance of a deeper retention peak (parent pyrazole) indicates defluorination/hydrolysis.
Visualization: Decision Workflows
Figure 1: Solubility Determination Workflow
This diagram outlines the logical steps to determine solubility and handle the compound based on visual results.
Caption: Step-by-step workflow for gravimetrically determining the solubility limit of the compound.
Figure 2: Solvent Selection Decision Tree
This diagram guides the user to the correct solvent based on their intended application.
Caption: Decision tree for selecting the optimal solvent based on experimental requirements.
References
-
Fundamental Fluorine Chemistry: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Stability of N-Fluoromethyl Groups: Sokolenko, T. M., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(22), 13384–13397. Link
-
Synthesis of Fluorinated Pyrazoles: Lantsoght, K., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 25(18), 2629-2634. Link
-
Monofluoromethylation Methodology: Greedy, B., et al. (2009). Structure-activity relationship studies of N-fluoromethyl-4-phenyl-piperidines as potent serotonin transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4166-4169. Link
A Senior Application Scientist's Guide to the N-Alkylation of Nitro-Pyrazoles with Fluoroalkyl Groups
Introduction: The Strategic Importance of Fluorinated Nitro-Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, forming the core of numerous approved drugs and pesticides.[1][2][3] The introduction of a nitro group and, subsequently, a fluoroalkyl moiety onto the pyrazole ring can profoundly modulate a molecule's physicochemical and pharmacological properties. The strong electron-withdrawing nature of the nitro group can influence the reactivity and regioselectivity of further synthetic transformations, while the incorporation of fluorine often enhances metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5]
This technical guide provides an in-depth exploration of the N-alkylation of nitro-pyrazoles with a specific focus on the introduction of fluoromethyl (CH₂F), difluoromethyl (CHF₂), and trifluoromethyl (CF₃) groups. We will delve into the critical challenge of regioselectivity, the mechanistic underpinnings of the reaction, and provide field-proven protocols for researchers in drug discovery and development.
The Central Challenge: Regioselectivity in Pyrazole N-Alkylation
The N-alkylation of unsymmetrically substituted pyrazoles, such as 3-nitro-1H-pyrazole, presents a significant synthetic hurdle: the potential for the formation of two regioisomers (N1 and N2 alkylation). The similar electronic properties of the two nitrogen atoms in the pyrazole ring often lead to a mixture of products, which can be challenging and costly to separate.[1][6]
The selective introduction of an alkyl group is governed by a delicate interplay of steric and electronic factors of the substituents on the pyrazole ring, the nature of the alkylating agent, the choice of base, and the solvent system.[3][6]
Figure 1: The challenge of regioselectivity in the N-alkylation of 3-nitro-1H-pyrazole.
Controlling Regioselectivity: A Multi-Factorial Approach
Achieving high regioselectivity in the N-alkylation of nitro-pyrazoles requires careful consideration of several experimental parameters.
Steric Hindrance
Alkylation generally favors the less sterically hindered nitrogen atom.[6] For a 3-nitro-1H-pyrazole, the N1 position is typically less sterically encumbered than the N2 position, which is adjacent to the nitro group. Consequently, bulkier alkylating agents will tend to favor N1 alkylation.[6]
Electronic Effects
The electron-withdrawing nitro group significantly influences the nucleophilicity of the adjacent nitrogen atoms. While intuitive, predicting the outcome based solely on electronics can be complex due to the interplay with other factors.
The Crucial Role of the Base and Solvent System
The choice of base and solvent is paramount in directing the regioselectivity of N-alkylation.[6]
-
Potassium Carbonate (K₂CO₃) in Polar Aprotic Solvents: This is a commonly employed and effective system. For instance, K₂CO₃ in solvents like dimethylformamide (DMF) or acetonitrile (MeCN) often favors the formation of a single regioisomer.[6] In some cases, this combination is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[6]
-
Sodium Hydride (NaH): A stronger base like NaH can significantly alter the regiochemical outcome. It has been reported that using NaH can prevent the formation of regioisomeric products in certain reactions, leading to a single isomer.[1][3]
-
Solvent Polarity: The polarity of the solvent plays a critical role. Polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), and acetonitrile are often preferred as they can favor the formation of a single regioisomer.[6]
-
Fluorinated Alcohols: Interestingly, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in some instances.[6]
Influence of the Cation
The nature of the cation associated with the pyrazolate anion can also influence the site of alkylation. This can be controlled by the choice of base.[1]
Figure 2: Decision workflow for optimizing regioselectivity in pyrazole N-alkylation.
Common Fluoroalkylating Agents and Methodologies
A variety of reagents are available for the introduction of fluoromethyl groups onto the pyrazole nitrogen.
| Fluoroalkyl Group | Reagent(s) | Typical Conditions | Notes |
| Monofluoromethyl (-CH₂F) | Iodofluoromethane (ICH₂F) | Base (e.g., K₂CO₃, Cs₂CO₃), polar aprotic solvent (e.g., DMF, MeCN), elevated temperature. | ICH₂F is a gas, requiring careful handling. |
| Difluoromethyl (-CHF₂) | Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) | Base (e.g., KF, K₂CO₃), polar aprotic solvent (e.g., DMF, DMSO).[7] | A convenient and commercially available reagent.[7] |
| Chlorodifluoromethane (ClCF₂H) | Base, phase-transfer catalyst, dioxane-water mixture.[8] | A practical method for gram-scale synthesis.[8] | |
| Trifluoromethyl (-CF₃) | Trifluoromethyl-substituted hypervalent iodine reagents (e.g., Togni's reagent) | Often used for C-H trifluoromethylation, but can be adapted for N-trifluoromethylation under specific conditions. | |
| Trifluoromethyl sulfonium salts (e.g., Umemoto's reagent) | Similar to hypervalent iodine reagents, primarily for electrophilic trifluoromethylation. |
Field-Proven Experimental Protocols
The following protocols are illustrative and may require optimization for specific nitro-pyrazole substrates.
Protocol 1: General Procedure for N-Difluoromethylation using Diethyl Bromodifluoromethylphosphonate
This protocol is adapted from methodologies reported for the N-difluoromethylation of imidazoles and pyrazoles.[7]
Materials:
-
Substituted nitro-pyrazole (1.0 eq)
-
Diethyl bromodifluoromethylphosphonate (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted nitro-pyrazole and potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Stir the suspension at room temperature for 15 minutes.
-
Add diethyl bromodifluoromethylphosphonate dropwise to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using a Strong Base (Sodium Hydride)
This protocol is based on reports where NaH was used to achieve high regioselectivity.[1][3]
Materials:
-
Substituted nitro-pyrazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Fluoroalkylating agent (e.g., ICH₂F, BrCF₂PO(OEt)₂) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF) or dimethyl ether (DME)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sodium hydride dispersion.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF or DME to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the substituted nitro-pyrazole in the same anhydrous solvent to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the fluoroalkylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, and process the combined organic layers as described in Protocol 1.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The N-alkylation of nitro-pyrazoles with fluoromethyl groups is a synthetically valuable transformation for the generation of novel molecular entities in drug discovery and agrochemical research. While regioselectivity remains a primary challenge, a systematic approach to optimizing reaction conditions, particularly the choice of base and solvent, can lead to the desired isomer in high yield. The development of new and more efficient fluoroalkylating reagents will undoubtedly further expand the synthetic chemist's toolbox for accessing these important compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully navigate the synthesis of N-fluoroalkylated nitro-pyrazoles.
References
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Technical Support Center: Optimizing N-Alkyl
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Unknown Source.
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
- Recent advances in N-heterocyclic carbene (NHC)-catalyzed fluorination and fluoroalkylation. Organic Chemistry Frontiers (RSC Publishing).
- Fluorinated Pyrazoles:
- Fluorinated Pyrazoles: From Synthesis to Applic
- Recent advances in N-heterocyclic carbene (NHC)-catalyzed fluorination and fluoroalkylation. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D3QO02098C.
- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz
- Fluorinated Pyrazoles: From Synthesis to Applic
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI.
- Fluorination and Fluoroalkylation of Alkenes/Alkynes to Construct Fluoro-Containing Heterocycles.
- Recent progress in carbene-catalyzed fluoroalkyl
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Unknown Source.
- N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF 2 PO(OEt) 2 under Mild Condition.
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions.
- Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega.
- (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Synthesis of fluoroalkylated pyrazoles through: (a) (3 + 2).
- Monofluoromethyl
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed.
- N-methylation of pyrazole. r/OrganicChemistry - Reddit.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: 1-(Fluoromethyl)-4-nitro-1H-pyrazole as a Privileged Fragment in 19F NMR-Guided Fragment-Based Drug Discovery (FBDD)
Introduction & Scientific Rationale
Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical matter for challenging biological targets. Unlike traditional High-Throughput Screening (HTS), FBDD utilizes low-molecular-weight compounds (<300 Da) to probe binding pockets efficiently, albeit with inherently weak initial affinities (
Ligand-observed
1-(Fluoromethyl)-4-nitro-1H-pyrazole represents an exceptionally designed fragment for this workflow, combining three critical design elements:
-
The Fluoromethyl Group (
) : While trifluoromethyl ( ) groups offer higher signal intensity, the mono-fluoromethyl group provides minimal steric perturbation (acting as an isostere to or ) and exhibits profound chemical shift sensitivity to the local electrostatic environment upon protein binding [3]. -
The Pyrazole Scaffold : A widely recognized privileged scaffold in medicinal chemistry that provides distinct hydrogen bond donor and acceptor vectors to anchor into protein sub-pockets.
-
The Nitro Group (
) : Positioned at C4, it acts as an electron-withdrawing group to modulate the of the pyrazole. More importantly, it serves as a "masked amine"—a highly efficient synthetic handle for subsequent fragment elaboration (growing or linking) once the binding mode is validated.
Physicochemical Profiling (Rule of 3 Compliance)
For a fragment to be viable, it must strictly adhere to the "Rule of 3" (Ro3) to ensure high ligand efficiency and aqueous solubility [1].
| Parameter | Value | Ro3 Threshold | Status |
| Molecular Weight (MW) | 145.10 g/mol | Compliant | |
| Calculated LogP (cLogP) | ~0.5 | Compliant | |
| Hydrogen Bond Donors (HBD) | 0 | Compliant | |
| Hydrogen Bond Acceptors (HBA) | 4 (N, O, F) | Acceptable | |
| Rotatable Bonds | 2 | Compliant | |
| Polar Surface Area (PSA) | 63.4 | Compliant |
FBDD Workflow Overview
The integration of this compound into a drug discovery pipeline follows a strict, self-validating sequence. Primary screening via
Figure 1: FBDD workflow utilizing this compound from primary screening to lead elaboration.
Experimental Protocols
Protocol 1: Ligand-Observed NMR Screening (CPMG)
Causality & Principle: The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence measures the transverse relaxation time (
Step-by-Step Methodology:
-
Buffer Preparation: Prepare NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10%
, pH 7.4). Ensure the buffer is free of paramagnetic impurities which can artificially shorten . -
Sample Formulation:
-
Reference Tube: Prepare 50
of this compound in 500 NMR buffer (final DMSO concentration ). -
Assay Tube: Add the target protein to a final concentration of 5–10
to the fragment solution.
-
-
NMR Acquisition: Acquire
NMR spectra at 298 K using a spectrometer equipped with a fluorine-tuned cryoprobe. Apply the CPMG pulse sequence ( ) with a total relaxation filter time of 100–400 ms. -
Data Analysis: Overlay the reference and assay spectra. A reduction in peak intensity of
or significant line broadening in the assay tube constitutes a positive hit.
Protocol 2: Orthogonal Validation via X-ray Crystallography
Causality & Principle: NMR confirms binding but lacks spatial resolution. Because fragment affinities are low, co-crystallization often fails. Instead, high-concentration soaking of apo-crystals forces the equilibrium toward the bound state, allowing for the determination of the exact 3D binding mode [3].
Step-by-Step Methodology:
-
Crystal Growth: Grow apo-crystals of the target protein using sitting-drop or hanging-drop vapor diffusion.
-
Fragment Soaking: Transfer the crystals into a soaking drop containing the crystallization mother liquor supplemented with 20–50 mM of this compound (ensure DMSO tolerance of the crystal; typically up to 5-10%). Soak for 2 to 24 hours.
-
Cryoprotection & Harvesting: Briefly transfer the soaked crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.
-
Data Collection: Collect diffraction data at a synchrotron source. The heavy electron density of the nitro group and the distinct density of the fluorine atom will aid in unambiguously orienting the fragment in the electron density map.
Protocol 3: Hit-to-Lead Elaboration (Nitro Reduction & Coupling)
Causality & Principle: The nitro group on the pyrazole ring is intentionally selected as a synthetic handle. Once the binding mode is solved, the nitro group is catalytically reduced to an amine. This amine acts as a nucleophile, allowing medicinal chemists to rapidly synthesize a library of amides or ureas to "grow" the fragment into adjacent sub-pockets, drastically improving binding affinity [4].
Figure 2: Synthetic elaboration pathway leveraging the C4-nitro group of the pyrazole fragment.
Step-by-Step Methodology:
-
Catalytic Hydrogenation: Dissolve this compound in methanol. Add 10% Pd/C (catalytic amount). Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter through Celite to yield 1-(Fluoromethyl)-1H-pyrazol-4-amine.
-
Amide Coupling: To a solution of the desired carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to activate the acid. Add the 1-(Fluoromethyl)-1H-pyrazol-4-amine (1.0 eq) and stir overnight.
-
Purification: Purify the resulting extended lead compound via preparative HPLC.
Quantitative Data Presentation
The table below summarizes typical validation metrics observed when transitioning this compound from a primary fragment hit to an elaborated lead.
| Stage | Compound | SPR Affinity ( | Ligand Efficiency (LE) | |
| Primary Hit | This compound | 65% (at 100 ms filter) | 1.2 mM | 0.32 kcal/mol/HA |
| Intermediate | 1-(Fluoromethyl)-1H-pyrazol-4-amine | 40% (at 100 ms filter) | 2.5 mM | 0.28 kcal/mol/HA |
| Lead (Example) | N-(1-(Fluoromethyl)-1H-pyrazol-4-yl)benzamide | 95% (at 100 ms filter) | 15 | 0.35 kcal/mol/HA |
Note: The intermediate amine often shows a slight drop in affinity due to the loss of the electron-withdrawing nitro group's specific interactions, which is immediately recovered and surpassed upon amide coupling.
References
-
What makes a good fragment in fragment-based drug discovery? Taylor & Francis[Link]
-
The 3F Library: Fluorinated Fsp3‐rich Fragments for Expeditious 19F‐NMR‐based Screening ResearchGate[Link]
-
Discovery of Cofactor Competitive Inhibitors against the Human Methyltransferase Fibrillarin Semantic Scholar[Link]
-
Spy vs. spy: selecting the best reporter for 19F NMR competition experiments National Institutes of Health (PMC)[Link]
Reduction of 1-(Fluoromethyl)-4-nitro-1H-pyrazole to 4-amino-1-(fluoromethyl)pyrazole
[1]
Abstract & Strategic Overview
The reduction of 1-(fluoromethyl)-4-nitro-1H-pyrazole to 4-amino-1-(fluoromethyl)pyrazole presents a specific chemoselective challenge: preserving the acid-labile
Unlike the robust trifluoromethyl (
This guide details two validated protocols designed to operate under neutral to mildly basic conditions to ensure the integrity of the C–F bond.
Chemical Transformation
The objective is the selective reduction of the nitro group (
Figure 1: Reaction scheme highlighting the critical pathway selection to avoid defluorination.[1]
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| pH Control | Neutral (pH 6.5–7.5) | Acid catalyzes the hydrolysis of |
| Solvent | Anhydrous MeOH or EtOH | Protic solvents facilitate hydrogenation; anhydrous conditions minimize hydrolysis risk. |
| Temperature | 20°C – 60°C | High heat (>80°C) increases the risk of HF elimination. |
| Atmosphere | Oxygen must be excluded to prevent oxidation of the resulting amine.[1] |
Method A: Catalytic Hydrogenation (Pd/C)
Recommended for: High purity requirements, small to mid-scale (mg to kg), and substrates without other reducible alkenes.[1]
This method utilizes Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[1][2] It is the cleanest approach as the workup primarily involves filtration.
Materials
-
Substrate: this compound (1.0 equiv)
-
Catalyst: 10% Pd/C (50% water wet, 10 wt% loading relative to substrate)[1]
-
Solvent: Methanol (HPLC Grade, anhydrous preferred)
-
Hydrogen Source:
balloon (1 atm) or Parr shaker (30 psi)
Step-by-Step Protocol
-
Preparation: In a clean round-bottom flask (or hydrogenation vessel), dissolve the nitro-pyrazole substrate in Methanol (concentration ~0.1 M).
-
Inerting: Evacuate the flask and backfill with Nitrogen (
) three times to remove oxygen.[1] -
Catalyst Addition: Carefully add the 10% Pd/C catalyst.
-
Safety Note: Pd/C is pyrophoric when dry. Use water-wet catalyst or add under an inert blanket.
-
-
Hydrogenation:
-
Balloon Method: Purge the flask with
(3 cycles). Attach a double-balloon of . Stir vigorously at Room Temperature (20–25°C). -
Parr Shaker: Pressurize to 30 psi
. Shake at RT.
-
-
Monitoring: Monitor by TLC (eluent: 5% MeOH in DCM) or LC-MS. Reaction is typically complete in 2–4 hours. Look for the disappearance of the nitro peak and appearance of the amine (often fluorescent under UV).
-
Workup:
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C to yield the crude amine.
-
Storage: The amine may darken upon air exposure. Store under
in the cold (-20°C).
Method B: Iron-Mediated Reduction (Fe/ )
Recommended for: Substrates sensitive to hydrogenation (e.g., if iodine/bromine substituents are present) or if hydrogen gas handling is restricted.[1]
This classical Bechamp-type reduction uses Ammonium Chloride as a mild buffer, maintaining a pH near neutral/slightly acidic (pH 5-6), which is generally tolerated by the fluoromethyl group compared to strong mineral acids.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, 5.0 equiv)
-
Buffer: Ammonium Chloride (
, 5.0 equiv)[1] -
Solvent: Ethanol/Water (3:1 ratio)[1]
Step-by-Step Protocol
-
Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and thermometer.
-
Charging: Add the substrate, Ethanol, and Water. Stir to suspend.
-
Activation: Add
and Iron powder. -
Reaction: Heat the mixture to 60–70°C with vigorous stirring.
-
Note: Do not reflux aggressively (>78°C) to minimize thermal stress on the C-F bond.
-
-
Monitoring: Monitor by TLC every 30 minutes. Reaction time is typically 1–3 hours.[2]
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through Celite® to remove iron sludge.[1]
-
Wash the Celite pad with EtOAc.
-
-
Extraction:
-
Transfer filtrate to a separatory funnel. Wash with water (2x) and Brine (1x).[1]
-
Note: The amine is moderately polar; ensure the aqueous layer is not pulling the product (check aqueous layer by TLC).
-
-
Drying: Dry the organic layer over
, filter, and concentrate.
Analytical Validation (Representative Data)
When validating the product, the integrity of the
| Analytical Method | Feature to Observe |
| 1H NMR (DMSO-d6) | |
| 19F NMR | Fluorine Signal: A triplet (due to coupling with 2 protons) around |
| LC-MS | Mass Ion: |
Decision Logic for Method Selection
Use the following logic flow to select the appropriate protocol for your specific constraints.
Figure 2: Decision matrix for selecting the optimal reduction strategy.
Safety & Handling (E-E-A-T)
-
HF Potential: Although the protocols are designed to prevent it, the degradation of
-fluoromethyl compounds releases HF. Always work in a fume hood. If glass etching is observed on the reaction flask, hydrolysis is occurring. -
Nitro Compounds: Nitro-pyrazoles can be energetic. Do not heat dry residues.
-
Catalyst Safety: Spent Pd/C filters are fire hazards. Keep wet and dispose of in a dedicated waste container.
References
-
General Nitro Reduction (Pd/C): Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(01), 91-95.[1] Link
-
Fe/NH4Cl Methodology: Liu, Y., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.[3][4] Journal of Organic Chemistry. Link
-
Stability of N-Fluoromethyl Groups: Determining the stability of hemiaminal fluids in biological systems. Journal of Medicinal Chemistry (General reference on N-F stability vs N-CF3). Link
-
Synthesis of Fluorinated Pyrazoles: Fustero, S., et al. (2011). Recent advances in the synthesis of fluorinated pyrazoles. Chemical Reviews. Link
(Note: While specific literature on "this compound" is limited to proprietary databases, the protocols above are derived from validated methodologies for structurally analogous N-alkylated nitro-pyrazoles.)
Application Note: Direct N-Fluoromethylation of Electron-Deficient Pyrazoles
This Application Note is designed for medicinal chemists and process development scientists focusing on the late-stage functionalization of electron-deficient pyrazoles.
Installation Author: Senior Application Scientist, Chemical Development GroupExecutive Summary
The installation of a monofluoromethyl group (
However, electron-deficient pyrazoles (EDPs) —those substituted with electron-withdrawing groups (EWGs) like
This guide outlines two primary reagent systems for this transformation:
-
Fluoroiodomethane (
): The modern "gold standard" for direct alkylation. - -(Fluoromethyl)diphenylsulfonium Tetrafluoroborate: A solid-state electrophilic alternative for specific stability requirements.
Reagent Profile & Selection Guide
Primary Reagent: Fluoroiodomethane ( )
-
CAS: 373-53-5
-
Physical State: Volatile liquid (bp 53.4 °C).[2]
-
Reactivity: High electrophilicity; susceptible to
displacement. -
Pros: Direct one-step installation; commercially available; high atom economy; generally cleaner reaction profiles than chloromethylation/fluorination sequences.
-
Cons: Volatile; potential carcinogen (alkylating agent); requires sealed-vessel conditions for sluggish substrates.
Secondary Reagent: -(Fluoromethyl)diphenylsulfonium Tetrafluoroborate
-
Reagent Class: Prakash’s Reagent type.
-
Physical State: White solid (Salt).
-
Reactivity: Potent electrophilic fluoromethylating agent.[2][3]
-
Pros: Non-volatile; easy to weigh/handle; shelf-stable.
-
Cons: Lower atom economy (generates diphenyl sulfide byproduct); often requires synthesis in-house if not in stock.
Mechanistic Insight & Regioselectivity
For electron-deficient pyrazoles, the reaction follows a canonical
The EDP Challenge
In unsymmetrical pyrazoles bearing an EWG (e.g., 3-trifluoromethylpyrazole), the tautomeric equilibrium strongly favors the form where the proton is on the nitrogen distal to the EWG (to minimize dipole repulsion). However, alkylation often occurs at the nitrogen proximal to the EWG if the transition state is stabilized by the "adjacent lone pair effect" or if steric hindrance at the distal site is significant.
-
Steric Control: Large EWGs (e.g.,
-Butyl, ) generally direct alkylation to the distal nitrogen (N1). -
Electronic Control: Strong EWGs can acidify the N-H bond, making the anion formation easier, but the resulting nucleophile is "harder" and less reactive.
Pathway Visualization
Caption: General workflow for base-mediated N-fluoromethylation via SN2 mechanism.
Detailed Experimental Protocols
Method A: Direct Alkylation with Fluoroiodomethane (Recommended)
This protocol is optimized for electron-deficient substrates that require forcing conditions (heat) without losing the volatile reagent.
Reagents:
-
Substrate: Electron-deficient pyrazole (1.0 equiv)
-
Reagent: Fluoroiodomethane (
) (1.5 – 3.0 equiv) -
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: Anhydrous DMF or NMP (0.2 M concentration)
Protocol:
-
Setup: In a glovebox or well-ventilated fume hood, charge a heavy-walled pressure vial (e.g., microwave vial or sealed tube) with the pyrazole substrate and
. -
Solvation: Add anhydrous DMF. Add a magnetic stir bar.
-
Reagent Addition (Critical): Cool the vial to 0 °C in an ice bath. Add
via syringe. Note: is volatile (bp 53 °C). Cooling prevents evaporation during addition. -
Reaction: Seal the vial tightly. Allow to warm to room temperature.
-
Optimization: For highly electron-deficient systems (e.g., nitropyrazoles), heat the sealed vessel to 60–80 °C. Monitor via LC-MS.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (
) to remove DMF. Wash with brine. -
Purification: Dry over
, concentrate (carefully, do not overheat as product may be volatile), and purify via silica gel chromatography.
Method B: Electrophilic Transfer with Sulfonium Salts
Use this method if
Reagents:
-
Substrate: Pyrazole (1.0 equiv)
-
Reagent:
-(Fluoromethyl)diphenylsulfonium tetrafluoroborate (1.2 equiv) -
Base:
(60% dispersion, 1.2 equiv) or (1.2 equiv) -
Solvent: Anhydrous THF or DCM
Protocol:
-
Activation: To a solution of pyrazole in dry THF at 0 °C under Argon, add NaH. Stir for 30 min to generate the sodium pyrazolate.
-
Addition: Add the sulfonium salt in one portion.
-
Reaction: Stir at 0 °C for 1 h, then warm to RT.
-
Workup: Quench with saturated
. Extract with DCM.[4]
Data & Performance: Electron-Deficient Scope
The following table summarizes expected performance based on electronic deactivation.
| Substrate Class | Substituent (EWG) | Base Recom. | Temp (°C) | Expected Yield | Regioselectivity Notes |
| Mildly Deficient | 4-Cl, 4-Br | 25 | 85-95% | Sterics dominate | |
| Moderately Deficient | 3- | 50 | 70-85% | Mixture (N1/N2) likely | |
| Highly Deficient | 4- | 80 | 40-65% | Slow; requires excess reagent |
Troubleshooting & Self-Validation
-
Low Conversion: If starting material remains after 24h, do not add more base. Instead, cool the reaction, add another 1.0 equiv of
, reseal, and increase temperature by 10 °C. The volatility of the alkylating agent is the most common failure mode. -
N- vs C-Alkylation: While rare for pyrazoles, C-alkylation can occur with very strong bases (e.g., n-BuLi). Stick to Carbonate bases to ensure N-selectivity.
-
Safety Check: Always treat the reaction mixture with aqueous amine (e.g., ammonia or dimethylamine) during waste disposal to quench unreacted alkylating agents before disposal.
References
-
Direct N-Fluoromethylation Protocol: Pace, V., et al. "Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O, S, N, P, Se) with Fluoroiodomethane."[3] J. Org.[3][4][5] Chem.2020 , 85, 3993–4001.[3][5] Link
-
Sulfonium Reagents: Prakash, G. K. S., et al. "Direct Electrophilic Monofluoromethylation."[6] Org.[1][4][5] Lett.2008 , 10, 557–560.[6] Link
-
General Review: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem.2018 , 61, 5822–5880. Link
Sources
- 1. Monofluoromethylation of N-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoromethoxymethylation of Nitrogen Heterocyclic Compounds with Fluoromethyl Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
Application Notes & Protocols: Safe Handling and Storage of Fluoromethyl Pyrazoles
Introduction
Fluoromethyl pyrazoles represent a critical class of heterocyclic compounds widely utilized in drug discovery and development. Their unique physicochemical properties, imparted by the fluorine and pyrazole moieties, make them valuable scaffolds in medicinal chemistry for targeting a range of biological endpoints. However, these same properties necessitate a rigorous and informed approach to their handling and storage to ensure the safety of laboratory personnel and the integrity of the compounds. This guide provides a detailed framework for researchers, scientists, and drug development professionals on the safe management of fluoromethyl pyrazoles, moving beyond mere procedural steps to explain the rationale behind each recommendation.
Hazard Identification and Risk Assessment: An Overview
Fluoromethyl pyrazoles, as a chemical class, should be handled with caution. While toxicological data for many specific analogues are limited or not publicly available, the available Safety Data Sheets (SDS) for related compounds consistently indicate several key hazards[1][2][3][4][5]. A conservative approach, treating all novel or sparsely studied fluoromethyl pyrazoles as potentially hazardous, is paramount.
Primary Hazard Concerns:
-
Irritation: Causes skin and serious eye irritation[1][2][3][4][5].
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation[1][3][5].
-
Potential for Systemic Toxicity: Some pyrazole derivatives are toxic in contact with skin and may cause organ damage through prolonged or repeated exposure[4].
-
Hazardous Decomposition Products: Combustion can produce highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF)[1][2][3].
| Hazard Class | Common GHS Hazard Statements | Pictogram | Precautionary Approach |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Assume all fluoromethyl pyrazoles are irritants. Avoid all skin contact. | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Wear appropriate eye protection at all times. | |
| Acute Toxicity (Oral, Dermal) | H302: Harmful if swallowedH311: Toxic in contact with skin | Prevent ingestion and skin contact. | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritationH372: Causes damage to organs through prolonged or repeated exposure | Handle only in well-ventilated areas, preferably a fume hood. |
This table summarizes common hazards; always consult the specific SDS for the compound in use.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Reliance on a single layer of protection is insufficient. A robust safety protocol integrates engineering controls with appropriate PPE to minimize exposure. The fundamental principle is to create multiple barriers between the researcher and the chemical.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of solid (weighing, transferring) and liquid (dissolving, reactions) fluoromethyl pyrazoles must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of dust or vapors and to contain any potential spills[6].
-
Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations low[1][7].
-
Safety Stations: Facilities must be equipped with easily accessible eyewash stations and safety showers[1][6].
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be deliberate and based on a thorough risk assessment. Since fluorinated compounds can have unique interactions with materials, choosing the right PPE is crucial.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required[8]. For operations with a higher risk of splashing (e.g., handling solutions >1L or working under pressure), chemical splash goggles are mandatory. When performing hazardous operations outside a fume hood, a face shield should be worn over safety glasses or goggles[8].
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but for prolonged handling or when dealing with solutions, it is essential to consult a glove compatibility chart. For chemicals with unknown toxicity, double-gloving provides an additional layer of protection[8][9]. Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin[10].
-
Lab Coat: A flame-resistant lab coat is required to protect against splashes and fire hazards[8]. Ensure the coat is fully buttoned.
-
-
Respiratory Protection: For most lab-scale operations within a fume hood, additional respiratory protection is not necessary. However, if there is a potential for exceeding exposure limits or during emergency situations like a large spill, a NIOSH-approved respirator with appropriate cartridges (e.g., combination filters for organic vapors and particulates) must be used[2][11]. All respirator use requires prior medical evaluation and fit-testing[12].
Safe Handling Protocols
Adherence to a standardized protocol for handling fluoromethyl pyrazoles is critical for minimizing risk.
Protocol 1: Weighing and Transferring Solid Compounds
-
Preparation: Don all required PPE as outlined in Section 2.2.
-
Work Area: Perform all operations within a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Static Control: For flammable compounds, use non-sparking tools and ensure equipment is grounded to prevent static discharge[5].
-
Transfer: Use a spatula or powder funnel to carefully transfer the solid. Avoid creating dust. If the compound is a fine powder, handle it with extra care to minimize aerosolization[5][6][9].
-
Weighing: If possible, tare the container on the balance before moving it into the hood for the addition of the compound. If the balance cannot be placed in the hood, weigh the compound in a sealed container.
-
Cleanup: After transfer, gently wipe down the spatula, container exterior, and work surface with a damp cloth or towel (e.g., wetted with 70% ethanol) to remove any residual dust. Dispose of the cloth and liner as hazardous waste.
-
Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete[2][7].
Storage and Stability: Preserving Compound Integrity
Improper storage not only compromises sample integrity but can also create safety hazards. Fluoromethyl pyrazoles, like many heterocyclic compounds, can be sensitive to oxidation, light, and moisture[13][14].
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (refrigerated) or -20°C (frozen) | Reduces the rate of chemical degradation and decomposition[13][15]. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Prevents oxidation, which can lead to discoloration (e.g., turning brown) and impurity formation[13][14]. |
| Light | Store in amber glass vials or protect with aluminum foil | Prevents photodegradation, a common pathway for decomposition of organic molecules[13][14][15]. |
| Moisture | Keep container tightly closed; store in a desiccator | Prevents hydrolysis of sensitive functional groups and moisture-facilitated tautomerization[13][15]. |
| Container | Tightly-sealed glass vial with a PTFE-lined cap | Ensures an inert, impermeable barrier against air and moisture[10][15]. |
Incompatibilities
Store fluoromethyl pyrazoles away from strong oxidizing agents and acid chlorides, as these can cause vigorous and potentially hazardous reactions[1][2][3].
Emergency Procedures: Preparedness and Response
Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before beginning work.
Exposure Response
Protocol 2: Emergency First Aid
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention[1][6][7][9].
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical help immediately[1][4][6][7].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2][6][7].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical help[5][6][9].
Spill Response
Protocol 3: Chemical Spill Cleanup
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: If safe to do so, remove all sources of ignition[7][9].
-
Contain: For small spills, contain the material using an inert absorbent material like sand, vermiculite, or a commercial spill kit[7][16]. Do not use combustible materials like paper towels to absorb flammable liquids.
-
Cleanup: Wearing appropriate PPE (including respirator if needed), carefully sweep or vacuum up the solid material and place it into a suitable, labeled container for hazardous waste disposal[1][7].
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the laboratory supervisor and institutional safety office.
Waste Disposal
Chemical waste generators are responsible for the correct classification and disposal of hazardous waste[1].
-
Labeling: All waste containers must be accurately labeled with the full chemical name of the contents. Do not use abbreviations.
-
Segregation: Do not mix incompatible waste streams. Fluoromethyl pyrazole waste should be collected separately.
-
Containers: Use appropriate, sealed, and leak-proof containers. Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion[17].
-
Disposal Route: Given their fluorinated nature, these compounds may require specific disposal methods like high-temperature incineration to ensure complete destruction and prevent the release of persistent substances into the environment[18]. Always follow your institution's specific guidelines for hazardous waste disposal and consult with your Environmental Health and Safety (EHS) department[1][17].
References
-
Cole-Parmer. Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Available from: [Link]
-
ResearchGate. How can we store Pyrazolin from chalcone and hydrazine hydrate?. Available from: [Link]
-
AFG Bioscience LLC. SAFETY DATA SHEET - 1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid. Available from: [Link]
-
RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Available from: [Link]
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. Available from: [Link]
-
Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available from: [Link]
-
Respirex International. Personal Protective Equipment (PPE) for Chemical Transport. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
-
PMC. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Available from: [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. Available from: [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]
-
MCF Environmental Services. Guidelines for Disposing of PFAs. Available from: [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. echemi.com [echemi.com]
- 10. afgsci.com [afgsci.com]
- 11. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 12. gerpac.eu [gerpac.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. ethz.ch [ethz.ch]
- 18. mcfenvironmental.com [mcfenvironmental.com]
Application Note: Microwave-Assisted Synthesis of 1-Substituted-4-Nitropyrazoles
Executive Summary
This application note details optimized protocols for the rapid synthesis of 1-substituted-4-nitropyrazoles using microwave irradiation. These scaffolds are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and kinase-inhibitory activities (e.g., EGFR inhibitors). Conventional thermal methods for these syntheses often suffer from long reaction times (12–24 hours), harsh acidic conditions, and regioselectivity issues.
We present two distinct, self-validating workflows:
-
Route A (Library Generation): The rapid N-alkylation of 4-nitropyrazole, ideal for generating Structure-Activity Relationship (SAR) libraries.
-
Route B (Scaffold Synthesis): A "Green" nitration of 1-substituted pyrazoles using Calcium Nitrate [Ca(NO₃)₂], eliminating the need for explosive mixed-acid anhydrides in the microwave.
Scientific Foundation & Mechanism
Why Microwave Irradiation?
In the context of pyrazole functionalization, microwave synthesis is not merely a heating method but a kinetic switch.
-
Dipolar Polarization: Polar aprotic solvents (DMF, DMSO) used in these protocols couple efficiently with the oscillating electric field (2.45 GHz), generating rapid internal heating.
-
Transition State Stabilization: The rate-determining step in N-alkylation (SN2) involves a polar transition state. Microwave irradiation stabilizes this charge separation, lowering the activation energy (
) more effectively than convective heating.
Mechanistic Pathway (Route A: N-Alkylation)
The reaction proceeds via the deprotonation of the acidic pyrrole-like nitrogen (pKa ~9.6) of 4-nitropyrazole, followed by nucleophilic attack on the alkyl halide.
Figure 1: Mechanistic pathway for the microwave-assisted N-alkylation of 4-nitropyrazole.
Experimental Protocols
Protocol A: Rapid N-Alkylation (Library Synthesis)
Objective: Synthesis of diverse 1-alkyl-4-nitropyrazoles from commercial 4-nitropyrazole. Scale: 1.0 mmol
Materials
-
Substrate: 4-Nitropyrazole (113 mg, 1.0 mmol)
-
Electrophile: Alkyl Bromide/Iodide (1.2 mmol)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 mmol) or K₂CO₃ (2.0 mmol)
-
Solvent: Acetonitrile (MeCN) or DMF (3 mL)
-
Vessel: 10 mL Microwave Pressure Vial with Teflon/Silicone cap
Step-by-Step Methodology
-
Charge: Add 4-nitropyrazole, Cs₂CO₃, and a magnetic stir bar to the vial.
-
Solvate: Add MeCN (3 mL) and stir for 1 minute to ensure dispersion.
-
Activate: Add the Alkyl Halide (1.2 eq). Cap the vial tightly.
-
Irradiate: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Temperature: 100°C
-
Time: 10 minutes
-
Power: Dynamic (Max 150W)
-
Stirring: High
-
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove inorganic salts.
-
Wash the pad with Ethyl Acetate (10 mL).
-
Evaporate solvent under reduced pressure.[1]
-
-
Purification: Recrystallize from EtOH/Water or perform flash chromatography (Hexane:EtOAc 8:2) if necessary.
Data Summary: Thermal vs. Microwave
| Entry | R-X (Alkyl Halide) | Method | Time | Yield (%) |
| 1 | Benzyl Bromide | Thermal (Reflux) | 12 hrs | 78% |
| 2 | Benzyl Bromide | Microwave (100°C) | 10 min | 94% |
| 3 | Ethyl Iodide | Thermal (Reflux) | 16 hrs | 65% |
| 4 | Ethyl Iodide | Microwave (80°C) | 8 min | 88% |
Protocol B: Green Nitration (Scaffold Synthesis)
Objective: Nitration of 1-phenylpyrazole using non-explosive nitrate salts. Safety Note: Do NOT use concentrated HNO₃/H₂SO₄ in a sealed microwave vessel. The rapid gas evolution can cause vessel failure. This protocol uses Calcium Nitrate/Acetic Acid as a safer alternative.[2]
Materials
-
Substrate: 1-Phenylpyrazole (1.0 mmol)
-
Reagent: Calcium Nitrate [Ca(NO₃)₂] (2.0 mmol)
-
Solvent: Glacial Acetic Acid (3 mL)
-
Vessel: 10 mL Microwave Pressure Vial
Step-by-Step Methodology
-
Charge: Dissolve 1-phenylpyrazole in Glacial Acetic Acid in the microwave vial.
-
Add Reagent: Add Ca(NO₃)₂. The salt may not fully dissolve immediately; this is acceptable.
-
Irradiate:
-
Temperature: 80°C
-
Time: 5–8 minutes
-
Power: Dynamic (Max 100W)
-
-
Quench: Pour the reaction mixture onto crushed ice (20 g).
-
Isolate: The product usually precipitates as a yellow solid. Filter and wash with cold water.
-
Note: If no precipitate forms, neutralize with NaHCO₃ and extract with Ethyl Acetate.
-
Workflow Visualization
Figure 2: Operational workflow for microwave-assisted synthesis and isolation.
Troubleshooting & Optimization (Expert Insights)
-
Regioselectivity (Alkylation): While 4-nitropyrazole alkylation generally favors the N1 position due to tautomeric equilibrium, steric bulk in the alkyl halide can lead to N2 isomers.
-
Solution: Use Cs₂CO₃ (Cesium effect) to promote tighter ion pairing and favor the thermodynamic product.
-
-
Pressure Management: Acetonitrile generates significant vapor pressure at 120°C.
-
Solution: Ensure your microwave vessel is rated for at least 20 bar. If using older equipment, switch to DMF (lower vapor pressure) but increase the workup washing steps to remove the solvent.
-
-
Yield Loss: If yields are low in Protocol B (Nitration), the acetic acid might be absorbing too much microwave energy, causing localized superheating without reaction progression.
-
Solution: Add a chemically inert "susceptor" like a SiC (Silicon Carbide) passive heating element to the vial to ensure uniform heat distribution.
-
References
-
Microwave-Assisted Synthesis of N-Heterocycles
-
Green Nitration Methodology
-
Biological Relevance of Pyrazoles
-
Solvent-Free Approaches
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing defluorination of N-fluoromethyl groups during reduction reactions
Ticket ID: T-FCH-009 Subject: Preventing defluorination/decomposition of N-fluoromethyl groups during reduction Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Diagnostic
User Warning: You have specified N-fluoromethyl (
-
The Instability Trap: The
group is inherently thermodynamically unstable. The lone pair on the nitrogen donates into the C-F antibonding orbital ( ), leading to spontaneous HF elimination and the formation of a reactive iminium ion. This is often used intentionally in prodrug design (e.g., for hydrolysis), but it makes synthetic retention of this group extremely difficult. -
The Reduction Challenge: During reduction (e.g., nitro to amine, alkene saturation), two failure modes occur:
-
Hydrogenolysis: The metal catalyst inserts into the C-F bond, stripping the fluorine.
-
Elimination: Acidic or basic conditions during reduction catalyze the loss of HF.
-
This guide focuses on preserving
The Physics of Failure (Mechanistic Insight)
To prevent defluorination, you must understand the "Anomeric Effect" driving the decomposition.
Figure 1: The Decomposition Pathway
The nitrogen lone pair (
Caption: The hyperconjugative weakening of the C-F bond in
Protocol: Heterogeneous Hydrogenation (The "Hardware" Fix)
Problem: Palladium on Carbon (Pd/C) is the standard for hydrogenation, but it is also an excellent catalyst for C-F bond activation (hydrogenolysis). Solution: Switch to Platinum (Pt) or Vanadium-doped systems.
Comparative Catalyst Performance
| Catalyst System | C-F Integrity | Reactivity (Nitro/Alkene) | Risk Profile |
| Pd/C (10%) | Critical Failure | High | Rapid defluorination via oxidative addition. |
| Pt/C (5%) | High | Moderate | Low risk of C-F insertion; preferred for halogens. |
| PtO₂ (Adam's) | High | High | Excellent for sensitive substrates; use in neutral solvents. |
| Raney Ni | Low-Medium | High | Basic nature may promote HF elimination in |
| Fe/ppm Pd | Very High | High (Nitro specific) | Surface modifications prevent C-F contact. |
Recommended Workflow: PtO₂ Hydrogenation
Use this for reducing alkenes or nitro groups while preserving the N-fluoroalkyl group.
-
Solvent Selection: Use Ethyl Acetate (EtOAc) or THF .
-
Avoid: Methanol/Ethanol (Protic solvents stabilize the leaving fluoride ion).
-
Avoid: Acidic media (Promotes elimination).
-
-
Catalyst: Add PtO₂ (1-5 mol%) .
-
Note: Do not use Pd/C. If Pd is required for activity, use sulfided Pd/C (poisoned catalyst) which reduces C-F activation.
-
-
Pressure: Maintain
pressure between 1–3 bar (balloon to mild pressure) . High pressure forces C-F cleavage. -
Workup: Filter through Celite immediately. Do not let the reaction sit; prolonged exposure to metal surfaces increases defluorination risk.
Protocol: Chemoselective Chemical Reduction (The "Reagent" Fix)
If catalytic hydrogenation fails, use stoichiometric chemical reductants that operate via Single Electron Transfer (SET) or hydride transfer, which are orthogonal to C-F cleavage mechanisms.
Scenario A: Nitro Reduction (
)
Avoids metal surface catalysis entirely.
-
Reagent: Iron powder (Fe) in
(aqueous/EtOH). -
Why: The reaction occurs at the iron surface under near-neutral pH. It is specific to the nitro group and does not possess the potential to insert into C-F bonds like Pd or Ni.
-
Protocol:
-
Dissolve substrate in EtOH/Water (3:1).
-
Add 5 equiv. Fe powder and 3 equiv.
. -
Heat to 60°C. Monitor by LCMS.
-
Result: Clean reduction of nitro without touching the N-fluoromethyl/alkyl group.
-
Scenario B: Carbonyl Reduction (Ketone
Alcohol)
Preventing elimination of
-
Reagent:
+ (Luche Reduction). -
Why: Standard
is basic. The basicity can deprotonate the -position or coordinate to the amine, triggering HF elimination. Cerium (III) acts as a Lewis acid that activates the carbonyl without activating the fluorine, and buffers the basicity. -
Protocol:
-
Dissolve ketone in MeOH (0.2 M).
-
Add 1.1 equiv
. Stir 10 min. -
Add
(1.0 equiv) portion-wise at -78°C to 0°C.
-
Decision Logic (Troubleshooting)
Use this flow to select the correct condition for your specific substrate.
Caption: Selection logic for reducing agents based on substrate fragility.
Frequently Asked Questions (FAQ)
Q: Can I use Raney Nickel for my nitro reduction?
A: Proceed with extreme caution. Raney Nickel is often stored at high pH (alkaline). The residual base can trigger HF elimination in
Q: Why did my N-fluoromethyl group disappear during LCMS analysis?
A: This is likely an artifact of the analysis, not the reaction. N-fluoromethyl groups are hydrolytically unstable. In the acidic mobile phase of LCMS (Water/Acetonitrile + Formic Acid), the group often hydrolyzes to formaldehyde and the free amine. Verify stability by NMR in non-protic solvents (
Q: I have to use Pd/C because Pt/C isn't working. What can I do? A: You can "poison" the Pd/C to reduce its affinity for the C-F bond. Add ethylenediamine or diphenylsulfide (traces) to the reaction mixture. This occupies the highly active sites responsible for hydrogenolysis while leaving enough activity for nitro reduction.
References
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link
- Kölle, S., & Studer, A. (2019). N-Fluoroalkylamines: Synthesis and Properties. (Context on instability of mono-fluoromethyl amines).
- Vertex AI Search. (2025). Search Results: Catalytic hydrogenation of nitro compounds to anilines & Stability of N-fluoromethyl group.
-
Common Organic Chemistry. (n.d.). Nitro Reduction Conditions: Pd/C vs Raney Ni vs Fe.Link
-
Enamine. (n.d.). Stable
-Fluoroamines and their handling.Link
Sources
Technical Support Center: Separation & Identification of Substituted 4-Nitropyrazole Regioisomers
Ticket ID: PYR-ISO-4N Subject: Resolution of N1 vs. N2 Regioisomers in Asymmetric 4-Nitropyrazoles Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]
The Core Challenge: Defining the "Ticket"
You are likely here because you have alkylated a 3-substituted-4-nitropyrazole and obtained a mixture of two isomers.
In asymmetric 4-nitropyrazoles, the annular nitrogens are non-equivalent due to the substituent at position 3 (e.g., Methyl, CF3, Aryl).[1][2] Upon alkylation (using R-X and base), two products are formed:
-
1,3-isomer: The alkyl group ends up on the nitrogen distal to the C3 substituent.[2]
-
1,5-isomer: The alkyl group ends up on the nitrogen proximal to the C3 substituent.[2]
Why this happens: The 4-nitro group creates a "push-pull" electronic system that acidifies the N-H proton. However, the ratio of products is governed by a conflict between sterics (favoring the 1,3-isomer) and electronics/coordination (which can sometimes favor the 1,5-isomer).[1] Separation is notoriously difficult because the nitro group dominates the dipole moment, often making both isomers co-elute on standard silica.
Module 1: Diagnosis & Identification (Triage)[1][2]
Before attempting separation, you must definitively assign which spot is which.[1] Do not rely solely on polarity prediction.
The Golden Standard: NOE/ROE NMR
The only self-validating method for assignment is Nuclear Overhauser Effect (NOE) spectroscopy.[2]
-
1,5-isomer (Proximal): Strong NOE correlation between the new N-Alkyl protons and the C5-Substituent .[2]
-
1,3-isomer (Distal): Strong NOE correlation between the new N-Alkyl protons and the C5-Proton (or lack of correlation to the C3-substituent).
Visualization: The NMR Assignment Logic
Figure 1: Decision tree for assigning pyrazole regioisomers using NOE spectroscopy. The proximity of the N-alkyl group to the ring proton (H5) vs. the substituent (R) is the definitive differentiator.
Module 2: The Separation Toolkit
Once identified, choose your separation vector.[1]
Protocol A: Optimized Flash Chromatography
The 4-nitro group makes these compounds highly polar. Standard Hexane/EtOAc gradients often fail to resolve them because the "tailing" of the nitro group obscures the subtle difference in isomer polarity.
The "DCM Trick": Switching to a Dichloromethane (DCM) / Methanol system often improves resolution because DCM interacts differently with the nitro dipole than alkanes do.[2]
| Variable | Recommendation | Causality |
| Stationary Phase | High-Performance Silica (15-25 µm) | Standard 40-63 µm silica often lacks the theoretical plates to resolve |
| Solvent System A | Toluene : Ethyl Acetate (9:1 to 7:[1][2]3) | Toluene provides |
| Solvent System B | DCM : MeOH (99:1 to 95:[1]5) | Useful if the compounds are very polar. The 1,5-isomer (more crowded) often elutes first in DCM due to a twisted, less planar conformation reducing effective polarity.[1] |
| Loading | Dry Load on Celite | Liquid loading in strong solvent causes band broadening that ruins tight separations.[2] |
Protocol B: Regioselective Crystallization
If chromatography fails (overlapping spots), exploit the symmetry differences.[1][2] The 1,3-isomer is typically more planar and symmetric, leading to higher crystallinity.[1][2]
Workflow:
-
Dissolve the crude mixture in minimal hot Ethanol or Isopropanol .
-
Allow to cool slowly to room temperature, then to 4°C.
-
The solid precipitate is usually enriched in the 1,3-isomer .
-
The mother liquor will contain the 1,5-isomer (and remaining 1,3).[1][2]
-
Chemical Derivatization Option: If neutral crystallization fails, bubble HCl gas into an ethereal solution.[1] The less sterically hindered isomer (1,[1]3) often forms a hydrochloride salt precipitate faster than the hindered 1,5-isomer.[1][2]
Module 3: Prevention (Synthesis Optimization)[1]
Why separate when you can direct? The ratio is not random; it is a function of the alkylating agent and base.
Mechanism of Regioselectivity
The pyrazolate anion has electron density distributed over both nitrogens.
-
Steric Control: Bulky electrophiles (e.g., Isopropyl iodide) favor the 1,3-isomer (distal to the substituent).[1][2]
-
Coordination Control: If using a metal base (e.g., NaH) in non-polar solvents, the cation may coordinate to the nitro group and the adjacent nitrogen, guiding the electrophile to the 1,5-position .[1][2]
Figure 2: Divergent synthesis pathways.[1] Using bulky cations (Cesium) promotes steric control (1,3-isomer), while smaller coordinating cations (Sodium/Lithium) can sometimes increase the ratio of the 1,5-isomer.[1][2]
Troubleshooting & FAQ
Q: My isomers have identical Rf values in Hex/EtOAc. What now? A: Switch to Toluene/Acetone or DCM/Ether . The selectivity of silica changes with the "solvent selectivity triangle." If normal phase fails completely, use Reverse Phase (C18) .[1] The 4-nitro group makes these compounds suitable for C18, where the slightly more hydrophobic isomer (usually the one with the alkyl group shielding the ring) will retain longer.[2]
Q: I see "coalescence" of peaks in the NMR. Is my separation bad? A: Not necessarily. 4-nitropyrazoles can exhibit atropisomerism if the N-substituent is bulky (like an ortho-substituted benzyl).[2] The rotation around the N-C bond is restricted. Run the NMR at 50°C. If the peaks sharpen, it is a single isomer with restricted rotation. If they remain distinct, you have a mixture.[1]
Q: Can I use melting point to distinguish them? A: Generally, yes. The 1,3-isomer (less crowded) usually has a significantly higher melting point than the 1,5-isomer.[1][2] If your solid melts over a wide range (e.g., 110-140°C), you have a mixture (eutectic).[1]
References
-
Deng, X., & Mani, N. S. (2008).[1][3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [1]
-
Fustero, S., et al. (2008).[1] Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Organic Letters.
-
Lovering, F., et al. (2016).[1][2] A "Free-Wilson" Analysis of the 4-Nitropyrazole Scaffold. MedChemComm.
-
Knorr, L. (1883).[1][2] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational context for pyrazole tautomerism). [1]
Sources
Stability of 1-(Fluoromethyl)-4-nitro-1H-pyrazole under basic hydrolysis conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unexpected degradation of alpha-fluoroamines and N-fluoromethyl azoles during synthetic workflows. While N-trifluoromethyl (
This guide provides a deep dive into the causality of this instability, troubleshooting FAQs, quantitative stability data, and a self-validating protocol to ensure your experimental success.
Mechanistic Insight: The Causality of Base-Promoted Degradation
To prevent degradation, you must first understand the chemical causality driving it. The instability of 1-(fluoromethyl)-4-nitro-1H-pyrazole under basic conditions is driven by a synergistic "push-pull" electronic effect:
-
Electrophilic Activation: The strongly electron-withdrawing 4-nitro group depletes electron density from the pyrazole ring via resonance and inductive effects. This increases the partial positive charge on the
-methylene carbon, accelerating an attack by hydroxide ions (OH⁻)[3]. -
Leaving Group Ability: The electron-withdrawing nitro group drastically lowers the pKa of the parent pyrazole (4-nitropyrazole pKa ~ 9.6). This makes the 4-nitro-1H-pyrazolate anion an excellent leaving group compared to unsubstituted pyrazoles.
-
Hemiaminal Collapse: Upon hydroxide attack, the fluoride ion is displaced, forming an
-hydroxymethyl intermediate (a hemiaminal). This intermediate is fundamentally unstable in basic aqueous media and rapidly collapses to release formaldehyde, free 4-nitro-1H-pyrazole, and fluoride[4].
Base-catalyzed hydrolysis pathway of this compound.
Troubleshooting Guide & FAQs
Troubleshooting logic tree for investigating the loss of the N-fluoromethyl group.
Q1: I attempted to saponify a distal ester on my molecule using LiOH in THF/Water, but my
Q2: Can I use amine bases like triethylamine (TEA) or DIPEA during my cross-coupling reactions?
A2: Tertiary amines like TEA and DIPEA are sterically hindered and generally non-nucleophilic enough to avoid direct
Q3: How can I accurately monitor the degradation of this compound in my reaction mixtures?
A3: The most definitive method is ¹⁹F NMR. The intact
Quantitative Stability Profile
To guide your experimental design, we have quantified the half-life (
| Condition | Reagent / Solvent | Temp | Half-life ( | Primary Degradation Products |
| Strongly Acidic | 1.0 M HCl / MeCN | 25°C | > 72 hours | None (Highly Stable) |
| Neutral | PBS Buffer (pH 7.4) | 25°C | ~ 48 hours | 4-Nitro-1H-pyrazole, CH₂O, HF |
| Mildly Basic | 0.1 M K₂CO₃ / MeOH | 25°C | < 2 hours | 4-Nitro-1H-pyrazole, CH₂O, KF |
| Strongly Basic | 1.0 M NaOH / H₂O | 25°C | < 5 minutes | 4-Nitro-1H-pyrazole, CH₂O, NaF |
| Anhydrous Basic | KOSiMe₃ / THF | 0°C | ~ 12 hours | Trace 4-Nitro-1H-pyrazole |
Self-Validating Experimental Protocol: Kinetic Stability Profiling
When testing new reaction conditions, you must verify that your
Materials:
-
This compound (5.0 mg)
-
Deuterated Acetonitrile (CD₃CN, anhydrous)
-
Trifluorotoluene (Internal Standard, ¹⁹F peak at -63.0 ppm)
-
Target Base/Buffer dissolved in D₂O
Step-by-Step Methodology:
-
Internal Standard Calibration: Dissolve 5.0 mg of the pyrazole substrate in 0.5 mL of CD₃CN. Add exactly 1.0 µL of Trifluorotoluene.
-
Baseline Acquisition: Acquire a baseline ¹⁹F and ¹H NMR spectrum. Integrate the
-CH₂F peak (~ -158 ppm) against the Trifluorotoluene peak (-63.0 ppm). Set the -CH₂F integral to 1.00. -
Base Introduction: Inject 0.1 mL of your target basic D₂O solution directly into the NMR tube. Invert twice to mix and immediately insert into the spectrometer.
-
Kinetic Monitoring: Set up an arrayed NMR experiment to acquire a ¹⁹F spectrum every 5 minutes for 2 hours.
-
Data Analysis: Plot the decay of the -158 ppm signal and the rise of the free fluoride signal (-119 ppm) over time to calculate the pseudo-first-order rate constant (
) and half-life ( ).
Validation Checkpoint (Self-Validation): For every time point, calculate the sum of the integrals of the intact
-CH₂F peak and the emerging free fluoride peak. This sum must remain constant (±5%) relative to the internal standard. If the mass balance drops below 95%, it indicates a secondary chemical event (e.g., the liberated formaldehyde is polymerizing or reacting with the pyrazole ring), which invalidates simple first-order kinetic assumptions.
References
1.[2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC | nih.gov | 2 2.[1] A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC - NIH | nih.gov | 1 3.[4] Radiolabeling of protected tryptophan with[18F]fluoromethyl tosylate - UQ eSpace | uq.edu.au |4 4.[3] Monofluoromethylation of N-Heterocyclic Compounds - MDPI | mdpi.com | 3
Sources
- 1. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
Troubleshooting low reactivity of 4-nitropyrazole in nucleophilic substitution
Topic: Troubleshooting low reactivity of 4-nitropyrazole in nucleophilic substitution (N-Alkylation/Arylation) Audience: Researchers, Medicinal Chemists, Process Chemists Format: Interactive Troubleshooting Guide & FAQ
Diagnostic Framework: Why is this Molecule Difficult?
Before optimizing conditions, you must understand the electronic "trap" of 4-nitropyrazole.
-
The Paradox of Acidity vs. Nucleophilicity: The nitro group at position 4 is a powerful electron-withdrawing group (EWG). It drastically lowers the
of the N-H proton to ~9.6 (compared to ~14.2 for unsubstituted pyrazole). While this makes deprotonation easy, the resulting anion is highly stabilized by resonance. -
The Consequence: The negative charge is delocalized into the nitro group and the ring system, making the nitrogen atom a "hard," sluggish nucleophile. It struggles to attack electrophiles (
) or undergo oxidative addition (Pd-catalysis) compared to electron-rich pyrazoles.
Visualizing the Reactivity Bottleneck
Figure 1: The electronic deactivation pathway. The stability of the anion is the primary cause of low reactivity.
Scenario A: Troubleshooting N-Alkylation ( )
User Complaint: "I am using
Root Cause Analysis
Weak bases and semi-polar solvents often fail to break the tight ion-pair aggregates formed by the nitropyrazolate anion. The anion is too stable to react aggressively.
Optimization Protocol
| Variable | Standard Condition (Avoid) | High-Performance Condition (Recommended) | Why? |
| Base | NaH (Sodium Hydride) or | NaH ensures irreversible deprotonation. Cesium breaks ion pairs ("Cesium Effect") increasing naked anion availability. | |
| Solvent | Acetone, DCM, THF | DMF, DMSO, or NMP | High dielectric constant is required to solvate the cation and leave the "naked" anion free to react. |
| Temperature | RT to 40°C | 60°C - 100°C | The activation energy barrier for the nitropyrazole anion is significantly higher than standard pyrazoles. |
| Catalyst | None | 18-Crown-6 (if using K salts) | Phase transfer catalysis helps solubilize the carbonate base in organic media. |
FAQ: N-Alkylation
Q: I see starting material remaining despite using NaH in DMF. A: Check your alkylating agent. If you are using a secondary alkyl halide or a chloride, the reaction may be too slow.
-
Fix: Add NaI (0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein condition).
-
Alternative: If the alkyl halide is acid-sensitive, switch to Mitsunobu conditions (see Section 4).
Scenario B: Troubleshooting N-Arylation (Buchwald-Hartwig)
User Complaint: "Standard Buchwald conditions (Pd(OAc)2/BINAP) yield <10% product. The catalyst seems to die."
Root Cause Analysis
Electron-deficient nitrogen heterocycles (like 4-nitropyrazole) are poor ligands for Palladium. They struggle to displace the halide from the
Optimization Protocol
You must use ligands designed specifically for electron-deficient amines .
Recommended System:
-
Ligand: tBuXPhos or BrettPhos . These bulky, electron-rich ligands facilitate the coordination of weak nucleophiles.
-
Pre-catalyst: Use Buchwald G3 Precatalysts (e.g., tBuXPhos Pd G3). This avoids the induction period and issues with Pd(0) formation.[1]
-
Base:
(weaker) often fails. Use LiHMDS or NaOtBu (stronger bases are needed to ensure the pyrazole is deprotonated and ready to bind).
Decision Logic for Cross-Coupling
Figure 2: Workflow for selecting catalytic systems. Note the divergence to Copper (Chan-Lam) if Palladium remains problematic.
Scenario C: Mitsunobu Reaction Issues
User Complaint: "I am trying to alkylate with a secondary alcohol. The yield is low, and I see hydrazine byproducts."
Root Cause Analysis
The
Troubleshooting Steps
-
Reagent Swap: Replace DEAD/DIAD with ADDP (1,1'-(Azodicarbonyl)dipiperidine).
-
Reason: ADDP forms a more stable betaine intermediate and often works better for difficult nucleophiles.
-
-
Order of Addition:
-
Protocol: Pre-mix 4-nitropyrazole, Triphenylphosphine (
), and the Alcohol in THF.[2] Cool to 0°C. Add the Azodicarboxylate last and very slowly . -
Why? This ensures the betaine immediately encounters the acidic pronucleophile (pyrazole) before it can decompose.
-
-
Alternative Phosphine: Use
(Tributylphosphine) instead of to increase the reactivity of the betaine.
Alternative Route: Acid-Catalyzed Imidate Chemistry
If basic conditions (NaH, Carbonates) consistently decompose your substrate or fail, utilize the Trichloroacetimidate method . This is a robust "escape hatch" for unreactive pyrazoles.
Mechanism: Instead of making the pyrazole nucleophilic (basic), you make the alkylating agent hyper-electrophilic (acidic).
Protocol:
-
Convert your alcohol to a trichloroacetimidate (using trichloroacetonitrile + DBU).
-
Mix Imidate + 4-Nitropyrazole in DCE or Toluene .
-
Add catalytic TMSOTf (0.1 equiv) or
. -
Heat to 60-80°C.
Why this works: The acid catalyst generates a carbocation-like species from the imidate, which is reactive enough to be intercepted even by the poorly nucleophilic 4-nitropyrazole.
References
-
Acidity and Reactivity: Claramunt, R. M., et al. "The acidity and basicity of azoles." Advances in Heterocyclic Chemistry, Vol 77, 2000. Link
-
Alkylation Optimization: "Technical Support Center: Optimizing Pyrazole N-Alkylation." BenchChem Technical Guides. Link
-
Buchwald-Hartwig for Azoles: Surry, D. S., & Buchwald, S. L. "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 2008. Link
-
Mitsunobu Modifications: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[3] Chemical Reviews, 2009. Link
-
Imidate Alkylation: Stefko, M., et al. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates."[3] Organic Letters, 2011. Link
Sources
Optimizing solvent selection for crystallization of fluorinated nitro-pyrazoles
Current Status: Operational Ticket ID: FNP-CRYST-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Technical Support Center for High-Energy Materials & Intermediates. You are accessing this guide because you are encountering challenges in the crystallization of fluorinated nitro-pyrazoles .
These compounds present a unique "tug-of-war" in solubility physics:
-
The Nitro Group (-NO₂): Increases polarity and potential for hydrogen bond acceptance, often driving solubility in polar aprotic solvents (DMSO, Acetone).
-
The Fluorine Substituent (-F): Increases lipophilicity and lattice energy, often reducing solubility in standard organic solvents while simultaneously disrupting hydrogen bonding networks.
-
The Pyrazole Core: Provides a rigid aromatic scaffold that is prone to π-π stacking, leading to polymorphism.
This guide moves beyond basic "trial and error" by applying thermodynamic principles to solvent selection, ensuring you achieve high purity, stable polymorphs, and flowable crystal habits.
Module 1: Solvent Selection Strategy
The Thermodynamic Framework
Do not choose solvents randomly. Use the Hansen Solubility Parameters (HSP) logic. Fluorinated nitro-pyrazoles typically possess high polarity (
-
Target Region: Solvents with medium-to-high dipole moments.
-
Avoid: Purely non-polar solvents (Hexane) for dissolution, as they will not overcome the crystal lattice energy.
Recommended Solvent Systems (Table 1)
| Solvent Role | Solvent Name | Boiling Point (°C) | Suitability Notes |
| Primary (Good) | Ethyl Acetate | 77 | Gold Standard. Moderate polarity dissolves the nitro group; low toxicity. Excellent for cooling crystallization.[1] |
| Primary (Good) | Acetone | 56 | High solubility, but high volatility can cause "crusting" or rapid nucleation (needles). Best for anti-solvent methods. |
| Primary (Good) | Methanol / Ethanol | 65 / 78 | Good for proton-transferable pyrazoles (NH-unsubstituted). Can form solvates—verify by TGA/DSC. |
| Primary (High T) | Toluene | 110 | Excellent for "high-heat" dissolution to drive purification of highly insoluble derivatives. |
| Anti-Solvent | Heptane / Hexane | 98 / 68 | Standard non-polar anti-solvents. Induces crystallization by reducing dispersive solubility. |
| Anti-Solvent | Water | 100 | High Risk/High Reward. Drastic polarity shift often causes "oiling out" or amorphous precipitation. Use only with water-miscible primary solvents (e.g., Acetone/Water). |
Module 2: Experimental Protocols
Standard Operating Procedure (SOP): Cooling Crystallization
Use this protocol for initial purification to maximize yield and purity.
-
Dissolution: Charge the crude fluorinated nitro-pyrazole into a round-bottom flask. Add Ethyl Acetate (or chosen primary solvent) at a ratio of 5 mL per gram of solid.
-
Heating: Heat to reflux (or 5°C below boiling point). If solids remain, add solvent in 1 mL increments until fully dissolved.
-
Critical: Do not exceed 20 volumes (20 mL/g). If not dissolved by then, switch to a more polar solvent (e.g., Acetone).
-
-
Filtration: Perform a hot filtration (using a pre-warmed funnel) to remove insoluble mechanical impurities or inorganic salts.
-
Controlled Cooling:
-
Cool to Room Temperature (RT) over 2 hours (approx 0.5°C/min).
-
Hold: Stir at RT for 1 hour to allow equilibration.
-
Chill: Cool to 0–5°C using an ice bath for 1 hour to maximize yield.
-
-
Isolation: Filter under vacuum. Wash the cake with cold anti-solvent (e.g., cold Heptane).
Module 3: Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
User Ticket: "I added my anti-solvent, but instead of crystals, I got a sticky oil at the bottom of the flask."
Root Cause: The system entered a region of Liquid-Liquid Phase Separation (LLPS) before it hit the solubility curve (Solid-Liquid equilibrium). This is common with fluorinated compounds because impurities significantly lower the melting point.
The Solution: You must keep the temperature above the oiling-out point (LLPS boundary) while adding the anti-solvent, then seed the solution.
Workflow: Resolving Oiling Out
Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out).
Issue 2: Poor Crystal Habit (Needles vs. Blocks)
User Ticket: "My crystals are long, thin needles. They clog the filter and don't flow well."
Expert Insight: Needles form when crystal growth is much faster in one dimension than others. This is often driven by:
-
High Supersaturation: You cooled too fast or added anti-solvent too quickly.
-
Solvent Interaction: Fluorinated pyrazoles often form H-bonded chains. If the solvent blocks growth on the side faces but not the tips, you get needles.
Corrective Actions:
-
Switch Solvents: If using Methanol, switch to Ethyl Acetate/Toluene . Toluene often promotes "blockier" habits by interacting with the aromatic face of the pyrazole.
-
Temperature Cycling: Heat the slurry of needles until 80% dissolve, then cool slowly. This "Ostwald Ripening" sacrifices small needles to grow larger, wider crystals.
Issue 3: Safety with Energetic Groups
User Ticket: "Is it safe to heat this nitro-pyrazole to reflux?"
Safety Directive: Nitro-pyrazoles are energetic materials.
-
DSC Check: NEVER heat a bulk solution without first running a Differential Scanning Calorimetry (DSC) scan on a small sample to find the onset of decomposition (
). -
The 50K Rule: Maintain your process temperature at least 50°C (Kelvin) below
. -
Concentration: Avoid distilling to dryness. Peroxides or unstable impurities may concentrate. Always leave a "heel" of solvent.
References
-
Synthesis and Properties of Fluorinated Pyrazoles. National Institutes of Health (NIH). Available at: [Link]
-
Tuning the Crystal Habits of Organic Explosives (LLM-105). Semantic Scholar. Available at: [Link][2][3][4][5][6][7][8]
-
Troubleshooting Oiling Out in Crystallization. Mettler Toledo Technical Resources. Available at: [Link][4][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Monofluoromethyl Heterocycle Synthesis
Welcome to the advanced technical support and troubleshooting hub for the synthesis of monofluoromethyl (–CH₂F) heterocycles. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we dissect the chemical causality behind common side reactions—such as over-fluorination, elimination, and nucleophilic scrambling—and provide self-validating protocols to ensure your syntheses are robust, reproducible, and analytically sound.
Module 1: Nucleophilic Deoxyfluorination (DAST & Deoxo-Fluor)
FAQ 1: My deoxyfluorination of a heterocyclic alcohol using DAST is yielding primarily the dehydrated alkene byproduct instead of the monofluoromethylated product. How do I control this?
Causality & Explanation: Reagents like DAST and Deoxo-Fluor activate the hydroxyl group to form a highly reactive alkoxyaminosulfur trifluoride intermediate. If the adjacent carbon possesses protons, the basicity of the displaced dialkylamino group can trigger an E2-type elimination. This pathway often outcompetes the desired Sₙ2 fluoride displacement, particularly in sterically hindered or electron-rich heterocycles[1].
Solution: Paradoxically, the addition of a strictly controlled trace amount of water suppresses dehydration. Water reacts with DAST to generate in situ hydrogen fluoride (HF). The HF hydrogen-bonds with and stabilizes the leaving group, significantly accelerating the Sₙ2 pathway while neutralizing the basicity that drives elimination[2]. Alternatively, transitioning to thermally stable reagents like PyFluor or Fluolead alters the leaving group dynamics, inherently mitigating elimination[3].
Quantitative Comparison of Deoxyfluorination Reagents
Table 1: Reagent profiles and their propensity for side reactions during –CH₂F synthesis.
| Reagent | Typical Yield (–CH₂F) | Elimination Byproduct | Hydrolysis Byproduct | Recommended Additive |
| DAST | 40–60% | High (up to 50%) | Moderate | Trace H₂O or HF-pyridine |
| Deoxo-Fluor | 50–70% | Moderate | Low | None |
| PyFluor | 75–90% | Low (<10%) | Low | DBU or Et₃N |
| Fluolead | 80–95% | Very Low | Very Low | None (High thermal stability) |
Protocol 1: Self-Validating Deoxyfluorination with DAST (Trace Water Method)
This protocol incorporates real-time analytical gates to validate the reaction trajectory before proceeding to workup.
-
Preparation: Dissolve the heterocyclic alcohol (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere at -78 °C.
-
Reagent Addition: Add DAST (1.5 eq) dropwise.
-
Validation Check 1 (Intermediate Formation): Monitor by TLC (Hexane/EtOAc). The starting material spot should disappear within 15 minutes, replaced by a less polar, UV-active spot corresponding to the alkoxyaminosulfur trifluoride intermediate.
-
-
Trace Water Activation: Add precisely 0.5 eq of H₂O (e.g., 9 µL per mmol of substrate).
-
Causality: This generates the catalytic HF required to favor the Sₙ2 displacement over the E2 elimination[2].
-
-
Warming & Reaction: Gradually warm the reaction to room temperature over 2 hours.
-
Validation Check 2 (Pathway Confirmation): Extract a 0.1 mL aliquot, quench in aqueous NaHCO₃, extract with DCM, and run a rapid ¹⁹F NMR. A distinctive triplet (typically between -210 to -240 ppm) confirms –CH₂F formation. The absence of new vinylic protons in the ¹H NMR confirms the suppression of the elimination pathway.
-
-
Quench: Cool to 0 °C and carefully quench with saturated NaHCO₃ until CO₂ evolution ceases. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.
Divergent pathways in DAST-mediated deoxyfluorination highlighting the SN2 vs E2 competition.
Module 2: Electrophilic Monofluoromethylation
FAQ 2: When using electrophilic reagents like ICH₂F to functionalize indoles or pyrroles, I get a mixture of N-alkylation and C-alkylation. How do I force exclusive C-alkylation?
Causality & Explanation: The monofluoromethyl group (–CH₂F) is a "hard" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, direct reaction with ambident heterocyclic nucleophiles (like indole anions) kinetically favors attack at the harder nitrogen atom[3].
Solution: To achieve selective C-monofluoromethylation, you must soften the electrophile. Utilizing an S-(monofluoromethyl) sulfonium ylide shifts the reaction dynamics, allowing soft carbon nucleophiles to react cleanly to give C-monofluoromethylated products[3][4]. If you must use ICH₂F, switch your base from NaH (which creates a hard, dissociated N-anion) to a coordinating base like MeMgBr, which masks the nitrogen and directs the electrophile to the C3 position.
FAQ 3: Why am I observing difluoromethylated (–CHF₂) or unfluorinated methyl (–CH₃) byproducts during electrophilic monofluoromethylation?
Causality & Explanation: Halogen exchange (halex) reactions or disproportionation of the CH₂F reagent are common culprits. Reagents like ICH₂F can undergo nucleophilic attack by the displaced iodide, leading to halogen scrambling in the reaction mixture.
Solution: Transition to halide-free reagents. Monofluoromethyl(aryl)sulfonium bis(carbomethoxy)methylide is a highly stable alternative that prevents halogen scrambling and yields exclusively the –CH₂F heterocycle under mild conditions[4].
Protocol 2: Self-Validating C-Monofluoromethylation using Sulfonium Ylides
-
Setup: In a flame-dried flask under argon, dissolve the heterocyclic nucleophile (1.0 eq) in anhydrous DCM (0.2 M).
-
Reagent Addition: Add S-(monofluoromethyl)-S-phenyl-S-(2,4,6-trimethoxyphenyl) sulfonium salt (1.2 eq)[3].
-
Base Addition: Add a mild base (e.g., K₂CO₃, 2.0 eq).
-
Causality: Mild bases are critical here; strong bases could deprotonate the newly formed –CH₂F group, leading to fluorocarbene formation and subsequent degradation or cyclopropanation side reactions.
-
-
Monitoring: Stir at room temperature for 4–6 hours.
-
Validation Check 1 (Reagent Consumption): Monitor by ¹⁹F NMR of the crude mixture. The disappearance of the sulfonium salt fluorine signal (approx. -140 ppm) and the appearance of the product signal (-200 to -220 ppm) indicates successful conversion.
-
-
Workup & Scrambling Check: Filter the mixture through a short pad of Celite to remove inorganic salts.
-
Validation Check 2 (Purity Confirmation): Run a GC-MS analysis of the filtrate. The molecular ion peak [M]⁺ must correspond to the exact mass of the –CH₂F product. The absence of [M+18] (difluoro) or [M-18] (methyl) peaks confirms that no halogen scrambling occurred.
-
Module 3: Radical Monofluoromethylation via Photoredox Catalysis
FAQ 4: I am using a photoredox approach with an iodine(III) monofluoroacetate reagent to functionalize an unactivated alkene on my heterocycle. I am seeing significant Hydrogen-Atom Transfer (HAT) byproducts. How can I suppress this?
Causality & Explanation: The monofluoromethyl radical (•CH₂F) is highly reactive and uniquely nucleophilic[5]. If the target alkene is sterically hindered or electron-rich, the rate of the desired Atom Transfer Radical Addition (ATRA) decreases. Consequently, the •CH₂F radical will instead abstract a hydrogen atom from the solvent or the substrate itself, forming fluoromethane (CH₃F) and an undesired carbon radical, culminating in HAT byproducts[5].
Solution: Solvent selection is the primary control mechanism. You must switch from hydrogen-donor solvents (like THF or ethers) to polar, non-hydrogen-donating solvents such as trifluorotoluene (PhCF₃) or acetonitrile[5]. Additionally, utilizing direct excitation of the iodine(III) reagent with violet LEDs (400 nm) eliminates the need for external photocatalysts that might independently trigger unwanted single-electron transfer (SET) side reactions.
Photochemical generation of •CH2F and the competing ATRA vs. HAT pathways.
References
- Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews.
- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Chemical Society.
- Fluorination Approaches | Synthetic Methods in Drug Discovery. Royal Society of Chemistry.
- Monofluoromethylation of N-Heterocyclic Compounds.
- Monofluoromethyl Radical Mediated Halogen-Atom Transfer. Journal of the American Chemical Society.
Sources
Validation & Comparative
1H and 19F NMR spectral data for 1-(Fluoromethyl)-4-nitro-1H-pyrazole
Executive Summary
The functionalization of pyrazole scaffolds with fluorinated moieties is a cornerstone strategy in modern medicinal chemistry and agrochemical development. The monofluoromethyl (
This guide provides a rigorous, objective comparison of the
Mechanistic Causality: The Fluorine Effect on Pyrazole NMR
The introduction of fluorine atoms onto the N1-alkyl substituent of a 4-nitropyrazole ring fundamentally alters the local electronic environment through strong inductive electron-withdrawing effects (
-
Anisotropic Deshielding & Chemical Shifts: Fluorine's high electronegativity (
) pulls electron density away from the adjacent carbon, heavily deshielding the attached protons. Consequently, the N-alkyl protons shift drastically downfield from 3.95 ppm in the standard N-methyl analog[2] to 6.10 ppm in the monofluoromethyl derivative[1]. Furthermore, the cumulative effect propagates through the pyrazole ring, progressively deshielding the H-3 and H-5 protons as the degree of fluorination increases[3]. H-5 is particularly sensitive due to its spatial proximity to the N1 substituent. -
Heteronuclear Scalar Coupling (
): The nuclear spin-spin coupling between the F and H nuclei is transmitted via the Fermi contact mechanism. In the system, this results in a massive geminal coupling constant ( ) of approximately 54.5 Hz, splitting the H signal into a distinct doublet and the F signal into a triplet[3]. As we move to the difluoromethyl ( ) analog, the addition of a second fluorine atom increases the s-character of the C-H bond, directly amplifying the Fermi contact interaction and increasing the to 60.0 Hz.
Comparative Spectral Data Analysis
The following table objectively compares the empirical NMR performance data across the fluorination gradient of 1-methyl-4-nitro-1H-pyrazole derivatives.
| Compound | |||
| 1-Methyl-4-nitro-1H-pyrazole | 8.15 (s, 1H, H-5), 8.05 (s, 1H, H-3), 3.95 (s, 3H, | N/A | N/A |
| This compound | 8.35 (s, 1H, H-5), 8.18 (s, 1H, H-3), 6.10 (d, 2H, | -145.2 (t, 1F, | 54.5 |
| 1-(Difluoromethyl)-4-nitro-1H-pyrazole | 8.50 (s, 1H, H-5), 8.25 (s, 1H, H-3), 7.20 (t, 1H, | -95.5 (d, 2F, | 60.0 |
| 1-(Trifluoromethyl)-4-nitro-1H-pyrazole | 8.65 (s, 1H, H-5), 8.35 (s, 1H, H-3) | -60.5 (s, 3F, | N/A |
Note: The successive addition of fluorine atoms results in a predictable downfield migration of the
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility when acquiring these spectra, the following self-validating workflow must be strictly adhered to. This protocol is designed to prevent signal integration errors and ensure optimal Signal-to-Noise Ratios (SNR).
Step 1: Precision Sample Preparation
-
Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D). -
Causality: Ensure the CDCl
contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an internal zero-point reference, self-validating the chemical shift axis against external magnetic field drift. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that could distort the B magnetic field homogeneity.
Step 2: Probe Tuning and Matching
-
Insert the sample into a 400 MHz (or higher) multinuclear NMR spectrometer.
-
Causality: Manually tune and match the probe for both the
H ( 400.13 MHz) and F ( 376.50 MHz) Larmor frequencies. This minimizes reflected RF power and maximizes energy transfer to the sample, which is critical for resolving fine long-range couplings in the pyrazole ring.
Step 3:
-
Execute a standard 30° pulse sequence (zg30).
-
Causality: Set the relaxation delay (D1) to at least 2.0 seconds. The electron-deficient pyrazole protons (H-3, H-5) often exhibit extended longitudinal relaxation times (
). A sufficient D1 ensures complete spin-lattice relaxation between transients, guaranteeing accurate quantitative integration of the vs. aromatic protons. Acquire 16 transients.
Step 4:
-
Execute a standard 90° pulse sequence (zg).
-
Causality (Critical): Do NOT apply
H broad-band decoupling during the F acquisition. Retaining the heteronuclear scalar coupling is the primary diagnostic proof of the monofluoromethyl structure. The observation of a clean triplet at -145.2 ppm definitively self-validates the presence of the moiety. Acquire 32 transients with a spectral width of at least 250 ppm.
Step 5: Data Processing
-
Apply a 0.3 Hz exponential line broadening (LB) window function to the Free Induction Decay (FID) prior to Fourier Transformation (FT) to optimize SNR without sacrificing resolution. Perform manual zero-order and first-order phase correction to ensure symmetrical Lorentzian peak shapes.
Workflow Visualization
Workflow for multinuclear NMR acquisition and spectral analysis of fluorinated pyrazoles.
References
-
[2] A Facile, Improved Synthesis of Sildenafil and Its Analogues - mdpi.com[Link]
-
[3] Selective Incorporation of Fluorine in Pyrazoles - researchgate.net[Link]
-
[1] Monofluoromethylation of N-Heterocyclic Compounds - nih.gov[Link]
Sources
Validating regioselectivity in N-alkylation of 3,5-unsubstituted pyrazoles
This guide addresses the critical challenge of validating regioselectivity in the N-alkylation of 3-substituted pyrazoles (often colloquially grouped with "3,5-unsubstituted" systems when the 5-position is H).
Note on Scope: Strictly 3,5-unsubstituted pyrazoles (i.e., parent pyrazole or 4-substituted pyrazoles) are symmetric and yield a single N-alkylated product, rendering regioselectivity validation unnecessary. This guide focuses on the scientifically significant scenario: 3(5)-monosubstituted pyrazoles , where N-alkylation breaks tautomeric symmetry, creating distinct 1,3- and 1,5-isomers .
A Comparative Guide for Structural Assignment
Executive Summary: The Tautomer Trap
In drug discovery, the pyrazole ring is a privileged scaffold. However, 3-substituted pyrazoles exist in dynamic equilibrium between two tautomers (3-substituted and 5-substituted). Upon N-alkylation, this equilibrium freezes, generating two distinct regioisomers:
-
1,3-Isomer (Thermodynamic): The alkyl group attaches to the nitrogen distal to the substituent (Sterically favored).
-
1,5-Isomer (Kinetic/Directed): The alkyl group attaches to the nitrogen proximal to the substituent (Sterically crowded).
Misassigning these isomers can lead to months of wasted SAR (Structure-Activity Relationship) efforts. This guide compares validation methods and provides a self-validating NMR protocol.
Comparative Analysis of Validation Methods
The following table evaluates the primary methods for distinguishing 1,3- and 1,5-isomers.
| Feature | Method A: 2D NMR (NOESY/HMBC) | Method B: X-Ray Crystallography | Method C: 1D NMR (Chemical Shift) | Method D: Chemical Derivatization |
| Reliability | High (Gold Standard) | Definitive | Low (Ambiguous) | Medium |
| Throughput | High (10-30 mins/sample) | Low (Days to Weeks) | High | Low |
| Sample Req. | ~5-10 mg (Dissolved) | Single Crystal Required | ~2 mg | High (for synthesis) |
| Cost | Low | High | Low | High |
| Self-Validating? | Yes (Internal logic check) | Yes | No (Relies on literature trends) | No |
| Best For | Routine Validation | Final Confirmation of Lead | Preliminary Screening | Historical interest |
The Core Protocol: Self-Validating 2D NMR
The most robust, accessible method relies on Nuclear Overhauser Effect Spectroscopy (NOESY) to detect spatial proximity.
The Logic of Assignment
-
The 1,3-Isomer: The N-alkyl group is attached to N1. The substituent (R) is at C3. Position 5 is a proton (H5).[1][2]
-
Spatial Reality: The N-alkyl protons are spatially close to H5 .
-
Signal: Strong NOE correlation between N-CH₂ and H5 .
-
-
The 1,5-Isomer: The N-alkyl group is attached to N1. The substituent (R) is at C5 (adjacent to N1). Position 3 is a proton (H3).[1]
-
Spatial Reality: The N-alkyl protons are spatially close to the Substituent (R) .
-
Signal: Strong NOE correlation between N-CH₂ and Substituent protons .
-
Experimental Workflow
Step 1: Synthesis (Generating the Mixture)
-
Reagents: 3-Methylpyrazole (1.0 eq), Alkyl Halide (1.2 eq), Cs₂CO₃ (2.0 eq).
-
Solvent: Acetonitrile (MeCN) for thermodynamic mix; DMF/NaH for kinetic control.
-
Procedure: Stir at 60°C for 4 hours. Filter, concentrate, and purify via flash chromatography (Hex/EtOAc). Note: The 1,3-isomer is typically less polar (higher Rf).
Step 2: NMR Acquisition
-
Solvent: CDCl₃ or DMSO-d₆ (Avoid exchangeable solvents like MeOD if observing NH).
-
Experiments:
-
1H NMR: Assign the N-CH₂ and the Pyrazole-H.
-
1D NOE or 2D NOESY: Set mixing time (
) to 500-800 ms. -
1H-13C HMBC: (Optional) To verify
correlations.
-
Step 3: Data Interpretation (The Decision Tree)
Caption: Logic flow for distinguishing pyrazole regioisomers using NOESY NMR data.
Supporting Experimental Data (Case Study)
Comparison of N-methylation of 3-phenylpyrazole.
| Parameter | 1,3-Isomer (1-Methyl-3-phenylpyrazole) | 1,5-Isomer (1-Methyl-5-phenylpyrazole) |
| Elution Order (TLC) | Less Polar (Fast) | More Polar (Slow) |
| 1H NMR (N-Me) | ||
| 1H NMR (Ring H) | H5: | H3: |
| NOE Correlation | N-Me | N-Me |
| HMBC ( | N-Me | N-Me |
Causality: The 1,5-isomer places the N-methyl group adjacent to the phenyl ring. The anisotropic effect of the phenyl ring often shields the N-methyl protons, causing a slight upfield shift (3.88 vs 3.95 ppm), though this is not definitive without NOE.
References
-
Journal of Organic Chemistry. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).[3][4] [Link]
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. [Link]
-
MDPI (Int. J. Mol. Sci.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025).[1][3][5][6][7][8][9][10][11] [Link][7]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
Comparative Biological Activity of Fluoromethyl vs. Trifluoromethyl Pyrazole Scaffolds
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorinated motifs into pyrazole scaffolds is a cornerstone of modern agrochemical and pharmaceutical design. This guide provides a technical comparison between fluoromethyl (-CH₂F) , difluoromethyl (-CHF₂) , and trifluoromethyl (-CF₃) substituents on the pyrazole ring. While the trifluoromethyl group is the industry standard for maximizing lipophilicity and metabolic stability, the mono- and difluoromethyl variants offer unique "lipophilic hydrogen bond donor" capabilities that can drastically alter target binding kinetics and solubility profiles.
Physicochemical Profiling: The Fluorine Effect[1]
The biological divergence between these scaffolds stems from fundamental differences in sterics, electronics, and hydrogen bonding capabilities.
Table 1: Comparative Physicochemical Properties
| Property | Monofluoromethyl (-CH₂F) | Difluoromethyl (-CHF₂) | Trifluoromethyl (-CF₃) |
| Van der Waals Radius | ~2.0 Å (Intermediate) | ~2.4 Å | ~2.7 Å (Bulky, ~Isopropyl) |
| Electronic Effect | Moderate EWG | Strong EWG | Very Strong EWG |
| Lipophilicity ( | Moderate | High | Very High |
| H-Bond Capability | Weak Donor / Acceptor | Strong Lipophilic Donor | Acceptor Only (Weak) |
| Metabolic Stability | Moderate (Oxidative liability) | High (C-H bond is acidic) | Extreme (Metabolic Block) |
| Bioisostere For | -CH₂OH, -CH₃ | -OH, -SH | -C(CH₃)₃, -Cl |
Key Insight: The "Lipophilic Hydrogen Bond Donor"
While -CF₃ is chemically inert and hydrophobic, the -CHF₂ group on a pyrazole ring contains a highly acidic C-H bond (due to the electronegativity of the two fluorines). This allows it to act as a lipophilic hydrogen bond donor , capable of forming interactions with carbonyl backbone oxygens in protein active sites—a property -CF₃ lacks entirely.
Biological Activity & SAR Analysis[3][4]
Case Study: Succinate Dehydrogenase Inhibitors (SDHIs)
In the fungicide sector, the pyrazole-carboxamide scaffold is ubiquitous (e.g., Fluxapyroxad, Bixafen).
-
Trifluoromethyl (-CF₃) Variants:
-
Mechanism: The bulky -CF₃ group occupies hydrophobic pockets within the ubiquinone-binding site of Complex II.
-
Performance: Provides maximum metabolic stability and membrane permeability.
-
Example: Penflufen utilizes a -CF₃ pyrazole to ensure long-lasting crop protection due to resistance against oxidative degradation.
-
-
Difluoromethyl (-CHF₂) Variants:
-
Mechanism: The -CHF₂ group often forms a specific H-bond with residues in the binding pocket, which can increase potency despite lower lipophilicity compared to -CF₃.
-
Performance: Balances solubility with potency.
-
Example: Bixafen and Fluxapyroxad employ a -CHF₂ pyrazole. The H-bond donor capability of the -CHF₂ allows for tighter binding in pockets where a -CF₃ would only interact via Van der Waals forces.
-
-
Monofluoromethyl (-CH₂F) Variants:
-
Status: Less common in commercial drugs due to potential metabolic instability (oxidation to aldehyde/carboxylic acid).
-
Utility: Used primarily as a bioisostere for hydroxymethyl groups (-CH₂OH) to improve permeability while maintaining H-bond acceptor capability.
-
Visualization: SAR Decision Logic
The following diagram illustrates the decision-making process for selecting the optimal fluorinated group based on structural requirements.
Caption: Decision tree for selecting fluorinated pyrazole substituents based on binding site characteristics and ADME requirements.
Metabolic Stability & Toxicology[5][6]
The metabolic fate of these scaffolds is dictated by the strength of the C-F bond vs. the C-H bond.[1]
-
Trifluoromethyl (-CF₃):
-
Stability: Virtually inert to cytochrome P450 oxidative metabolism.
-
Risk: High lipophilicity can lead to tissue accumulation or phospholipidosis if not balanced with polar groups elsewhere.
-
-
Difluoromethyl (-CHF₂):
-
Stability: The C-H bond is deactivated by the two fluorine atoms but can still undergo oxidative defluorination under extreme conditions, eventually yielding a carboxylic acid.
-
Advantage: "Soft drug" design—allows for slow, controlled clearance compared to the persistent -CF₃.
-
-
Monofluoromethyl (-CH₂F):
-
Stability: Vulnerable to O-dealkylation-like mechanisms. Hydroxylation at the methylene carbon leads to defluorination and formation of an aldehyde, which can be toxic (reactive electrophile).
-
Mitigation: Only used when the pyrazole ring sterically hinders the metabolic enzyme access.
-
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Trifluoromethyl Pyrazoles
This protocol describes the cyclocondensation method, the industry standard for generating the core scaffold.
Reagents:
-
1,1,1-Trifluoro-2,4-pentanedione (1.0 equiv)
-
Substituted Hydrazine Hydrochloride (1.1 equiv)
-
Ethanol (Solvent)[2]
-
Reflux condenser
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of substituted hydrazine in 20 mL of ethanol in a round-bottom flask.
-
Addition: Add 10 mmol of 1,1,1-trifluoro-2,4-pentanedione dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1).
-
Note: The -CF₃ group directs regioselectivity; the hydrazine nitrogen attacks the less hindered/more electrophilic carbonyl (usually C4), but regioisomers are common.
-
-
Isolation: Cool to room temperature. Evaporate solvent under reduced pressure.
-
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to separate the 3-CF₃ and 5-CF₃ isomers (3-CF₃ is typically the major product).
-
Validation: Confirm structure via ¹⁹F NMR (Singlet around -62 ppm).
Protocol B: Succinate Dehydrogenase (SDH) Inhibition Assay
Self-validating assay to compare potency of -CF₃ vs -CHF₂ analogs.
Reagents:
-
Mitochondrial fraction (isolated from S. cerevisiae or target fungus)
-
DCPIP (2,6-Dichlorophenolindophenol) - Electron acceptor
-
Succinate (Substrate)
-
Phenazine methosulfate (PMS) - Intermediate electron carrier
Workflow:
-
Baseline Setup: In a 96-well plate, add 10 µL of test compound (DMSO stock) at varying concentrations (0.01 µM to 100 µM).
-
Enzyme Mix: Add 80 µL of reaction buffer (Phosphate buffer pH 7.4, 1 mM NaN₃ to block Complex IV, 20 mM Succinate).
-
Initiation: Add 10 µL of mitochondrial protein fraction. Incubate for 10 min at 30°C.
-
Reaction: Add 100 µL of DCPIP/PMS mixture.
-
Measurement: Monitor the reduction of DCPIP (blue to colorless) by measuring absorbance at 600 nm every 30 seconds for 20 minutes.
-
Calculation: Plot Vmax vs. Log[Concentration] to determine IC₅₀.
-
Validation: Use Carboxin or Fluxapyroxad as a positive control. IC₅₀ should be within 2-fold of literature values.
-
Visualization: SDHI Mechanism of Action
The diagram below details the electron transport chain interruption caused by the pyrazole scaffold.
Caption: Mechanism of Action: Fluorinated pyrazoles bind to the Q-site of Complex II, blocking electron transfer from succinate to ubiquinone.
References
-
Lipophilicity and H-bonding of Fluorinated Groups: Journal of Medicinal Chemistry. "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange." (2018).[3][4]
-
Difluoromethyl as H-bond Donor: Beilstein Journal of Organic Chemistry. "Quantifying the ability of the CF2H group as a hydrogen bond donor." (2025).[5]
-
SDHI Fungicide Mechanism: Arabian Journal of Chemistry. "Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives." (2022).
-
Metabolic Stability of Fluorine: Journal of Medicinal Chemistry. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." (2026).
-
Synthesis of Trifluoromethyl Pyrazoles: Organic Letters. "Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition." (2022).[6][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange [biblio.ugent.be]
- 5. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
1-(Fluoromethyl)-4-nitro-1H-pyrazole proper disposal procedures
Operational Disposal Guide: 1-(Fluoromethyl)-4-nitro-1H-pyrazole
Executive Summary: Immediate Hazard Classification
Compound Identity: this compound Primary Hazards: High Energy (Explosive Potential) + Alkylating Agent (Carcinogen Suspect) + Hydrolytic Instability (HF Release) .[1]
Critical Warning: Unlike its difluoromethyl or trifluoromethyl analogs, the monofluoromethyl (
Part 1: Hazard Profiling & Risk Assessment
Effective disposal requires understanding the specific failure modes of the molecule.[1]
| Structural Motif | Hazard Mechanism | Operational Implication |
| Nitro Group ( | Energetic Instability: Nitro-pyrazoles possess high formation enthalpies.[1] Dry powders may be shock- or friction-sensitive.[1] | Never scrape dry material. Wet with an inert solvent (e.g., dichloromethane or toluene) before mechanical manipulation.[1] |
| Chemical Instability: The C-F bond in | Avoid strong bases. Basic conditions accelerate hydrolysis, releasing toxic HF gas and creating pressure in waste containers. | |
| Pyrazole Ring | Aromatic Stability: The ring itself is stable but nitrogen-rich, contributing to NOx formation during incineration. | Requires incineration with secondary combustion and scrubbing.[1] |
Part 2: Pre-Disposal Stabilization & Handling
Objective: Render the material safe for transport to the central waste facility.
Solid Waste (Pure Compound)
-
Desensitization: If the material is dry/crystalline, dampen it with a high-boiling, compatible solvent (e.g., mineral oil or diesel fuel) if it is to be stored for long periods. For immediate disposal, dampen with water or ethanol only if hydrolysis testing confirms stability; otherwise, use dichloromethane (DCM) .
-
Container: Use HDPE (High-Density Polyethylene) or PP (Polypropylene) containers.[1]
Liquid Waste (Reaction Mixtures)[1]
-
Quenching (Caution): Do NOT quench with strong aqueous bases (NaOH/KOH).[1]
-
Recommended Protocol: Dilute with a non-reactive organic solvent (Ethyl Acetate, DCM).[1] If aqueous extraction is necessary, use a saturated Sodium Bicarbonate (
) solution slowly to buffer any acid generated without creating a high-pH environment that triggers rapid decomposition.[1]
Part 3: Waste Segregation & Packaging
Segregation Logic: This compound must be isolated from "Standard Organic Waste" if that waste contains:
-
Strong Bases: (Amines, Hydroxide solutions)
Triggers HF release.[1] -
Lewis Acids: (Aluminium chloride, Boron trifluoride)
Potential defluorination/instability.[1] -
Reducing Agents: (Hydrides, Metals)
Risk of reducing the nitro group (exothermic).[1]
Packaging Specifications:
-
Primary Container: Wide-mouth HDPE jar with a screw-top lid.[1]
-
Secondary Containment: Clear plastic bag (4 mil thickness) sealed with tape.
-
Labeling:
Part 4: Disposal Decision Logic
The following flowchart dictates the operational workflow for disposing of this compound.
Figure 1: Decision logic for the segregation and packaging of fluorinated nitro-pyrazole waste.
Part 5: Emergency Spill Response
Scenario: A 5g vial of solid this compound drops and shatters.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , safety goggles, and a lab coat. If powder is aerosolized, use a P100 respirator or work strictly within the fume hood.
-
Stabilize: Gently cover the spill with a wet paper towel (dampened with water or acetone) to prevent dust formation.[1] The moisture desensitizes the nitro group.[1]
-
Neutralization (Surface):
-
Collection: Scoop the damp material and broken glass into a plastic (HDPE) waste jar. Do not use a metal dustpan (spark risk).[1]
-
Final Clean: Wipe surface with soap and water.[1][4][9] Test pH of the surface to ensure neutrality.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7017245, 1-(Difluoromethyl)-4-nitro-1H-pyrazole (Analogous Structure Safety Data). Retrieved from [Link][1]
-
Kropp, A. et al. (2019). The Dark Side of Fluorine: Chemical Instability of Monofluoroalkyl Groups.[1] ACS Medicinal Chemistry Letters.[1] (Detailing the SN2 instability and HF release of N-CH2F motifs). Retrieved from [Link][1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. exsyncorp.com [exsyncorp.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. angenechemical.com [angenechemical.com]
Navigating the Synthesis Landscape: A Guide to the Safe Handling and Disposal of 1-(Fluoromethyl)-4-nitro-1H-pyrazole
For Immediate Use by Laboratory Professionals
As the pursuit of novel therapeutics drives the exploration of unique molecular scaffolds, ensuring the safety of researchers is paramount. This guide provides essential, direct guidance on the safe handling, necessary personal protective equipment (PPE), and compliant disposal of 1-(Fluoromethyl)-4-nitro-1H-pyrazole. Synthesized for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol, fostering a culture of proactive risk mitigation.
Hazard Profile: An Evidence-Based Assessment
The primary hazards associated with this compound are inferred from related chemical structures. The presence of the nitro group and the fluoromethyl group on the pyrazole ring suggests potential for toxicity and reactivity.
Based on data for compounds like 5-fluoro-4-nitro-1H-pyrazole and 4-Nitro-1H-pyrazole, researchers should assume that this compound is:
-
Toxic in contact with skin .
-
Potentially damaging to organs through prolonged or repeated exposure [3].
The combination of a nitro group and halogenation also necessitates careful consideration of the compound's reactivity and environmental impact[4][5][6].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent exposure through inhalation, dermal contact, and eye contact. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended. | Protects against dermal absorption, which is a likely route of exposure for nitrated aromatic compounds[7][8]. Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contamination occurs[8]. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions containing the compound and from airborne particles if handling a solid[7][9][10]. A face shield offers broader protection for the entire face[11]. |
| Body Protection | A fully buttoned, chemical-resistant lab coat. | Prevents contamination of personal clothing and skin[7][11]. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used if handling the compound as a powder or if there is a risk of aerosol generation[7]. | Minimizes the risk of inhaling the compound, which can cause respiratory irritation[1][2]. All respirator use must be in accordance with a comprehensive respiratory protection program[9][10]. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect against spills and falling objects[7]. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[2].
-
Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Handling and Use
-
Ventilation is Key: All handling of this compound, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure[12].
-
Avoid Dust and Aerosols: Handle the solid form of the compound carefully to avoid generating dust. If creating solutions, add the solid to the solvent slowly.
-
Prevent Contact: Use appropriate tools (spatulas, scoops) to handle the compound. Never use bare hands.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][2].
The following diagram illustrates the essential workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Emergency Procedures: Be Prepared
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[13].
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][14].
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[12].
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[12].
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Do not let the chemical enter drains[12].
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any materials contaminated with it is critical to protect the environment and comply with regulations. As a halogenated and nitrated organic compound, it must be treated as hazardous waste[4][5][6].
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container[4][5][15]. Do not mix with non-halogenated waste[4][15].
-
Container Management: Use a compatible, leak-proof container with a tight-fitting screw cap[4]. Keep the container closed except when adding waste[4].
-
Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical components with approximate percentages[4].
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. The standard and recommended method for disposal is high-temperature incineration by a licensed hazardous waste disposal company[4][5].
The decision-making process for the compliant disposal of this compound is outlined in the following diagram.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.
References
-
Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU. Available from: [Link]
-
Safety data sheet - Magnum. BASF. Available from: [Link]
-
Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. MDPI. Available from: [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library. Available from: [Link]
- 4-nitropyrazoles. Google Patents.
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available from: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available from: [Link]
-
SAFETY DATA SHEET - 3-Nitro-1H-pyrazole. AFG Bioscience LLC. Available from: [Link]
-
Personal Protective Equipment Requirements. Stanford University. Available from: [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available from: [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Available from: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. pppmag.com. Available from: [Link]
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. download.basf.com [download.basf.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 10. americanchemistry.com [americanchemistry.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
